(2-Aminoethyl)carbamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminoethylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRHPCKWSXWKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059374 | |
| Record name | (2-Aminoethyl)carbamic acid | |
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Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [MSDSonline] | |
| Record name | (2-Aminoethyl)carbamic acid | |
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CAS No. |
109-58-0 | |
| Record name | N-(2-Aminoethyl)carbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2-Aminoethyl)carbamic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(2-aminoethyl)- | |
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| Record name | (2-Aminoethyl)carbamic acid | |
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| Record name | (2-aminoethyl)carbamic acid | |
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| Record name | ETHYLENEDIAMINE CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5823XF90GJ | |
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| Record name | (2-AMINOETHYL)CARBAMIC ACID | |
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Foundational & Exploratory
(2-Aminoethyl)carbamic acid CAS number and properties
CAS Number: 109-58-0
This technical guide provides a comprehensive overview of (2-Aminoethyl)carbamic acid, a molecule of significant interest in chemical synthesis and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties
This compound, also known as ethylenediamine (B42938) carbamate (B1207046), is a carbamic acid derivative with the chemical formula C₃H₈N₂O₂.[1][2][3][4] It serves as a versatile building block in organic synthesis and as a cross-linking agent in various industrial applications.[5]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 109-58-0 | [1][2][3][4] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 104.11 g/mol | [1][3][4] |
| IUPAC Name | 2-aminoethylcarbamic acid | [4] |
| Synonyms | Ethylenediamine carbamate | [4][6] |
| Physical Description | Light yellow solid | [5] |
| Topological Polar Surface Area | 75.4 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Computational Data
Computational descriptors provide further insight into the molecule's structure and potential interactions.
| Descriptor | Value | Source |
| InChI | InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | [2][4] |
| InChIKey | RLRHPCKWSXWKBG-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C(CNC(=O)O)N | [2][4] |
| XLogP3-AA | -3.6 | [4] |
| Monoisotopic Mass | 104.058577502 Da | [2][4] |
Synthesis and Experimental Protocols
The direct synthesis of this compound can be achieved through the reaction of ethylenediamine with carbon dioxide.[5] However, a more common and versatile intermediate in organic synthesis is its tert-butyl ester derivative, tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine.[7] This protected form allows for selective reactions at the free amino group.
Synthesis of tert-Butyl (2-aminoethyl)carbamate
A widely used method for the synthesis of tert-butyl (2-aminoethyl)carbamate involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][7] An excess of ethylenediamine is often employed to favor the formation of the mono-protected product.[2]
Experimental Protocol: Synthesis via Di-tert-butyl dicarbonate
-
Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, ether, and an argon atmosphere.[2][4]
-
Procedure:
-
A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an argon atmosphere.[4]
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise over a period of 20 minutes.[4]
-
The reaction mixture is stirred at room temperature for 16 hours.[4]
-
The mixture is then filtered and concentrated under reduced pressure.[4]
-
The resulting residue is refluxed with ether multiple times, decanted, dried, and filtered.[4]
-
After concentrating the ethereal solution, the crude product is purified by high vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[4]
-
An alternative and efficient method for the mono-carbamate protection of diamines utilizes alkyl phenyl carbonates as the electrophiles.[1] This method is advantageous as it avoids the need for a large excess of the diamine and simplifies purification, often eliminating the need for column chromatography, distillation, or recrystallization.[1]
Experimental Protocol: Synthesis via tert-Butyl Phenyl Carbonate
-
Materials: 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol (B145695), aqueous HCl (2M), aqueous NaOH (2M), and CH₂Cl₂.[1]
-
Procedure:
-
tert-Butyl phenyl carbonate is added to a solution of 1,2-ethanediamine in absolute ethanol in a round-bottomed flask equipped with a stirring bar and a reflux condenser.[1]
-
The reaction mixture is heated to reflux overnight (approximately 18 hours).[1]
-
After cooling to room temperature, the solution is concentrated using a rotary evaporator.[1]
-
Water is added, and the pH is adjusted to approximately 3 with aqueous HCl.[1]
-
The aqueous solution is extracted with CH₂Cl₂.[1]
-
The pH of the aqueous phase is then adjusted to 12 with aqueous NaOH and extracted again with CH₂Cl₂.[1]
-
The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to yield the product as a yellow oil.[1]
-
Caption: Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.
Applications in Research and Industry
This compound and its derivatives have several important applications:
-
Cross-linking Agent: It is utilized as a cross-linking agent in the processing of rubber.[5][7]
-
Synthesis of Chelating Agents: The tert-butyl ester derivative is a precursor in the synthesis of specialized chelating agents, such as N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), which is used for capturing heavy metal ions.[7]
-
PROTAC Linker: this compound is classified as a PROTAC (Proteolysis Targeting Chimera) linker belonging to the PEG class and can be used to synthesize molecules like QS-57.[3]
-
Carbon Capture: The amine groups in this compound and its precursors can react with carbon dioxide, making it a candidate for CO₂ absorption systems.[7]
-
Pharmaceutical Synthesis: The Boc-protected derivative, tert-butyl (2-aminoethyl)carbamate, is a key building block in organic synthesis, particularly in the development of complex pharmaceutical agents.[2] Its differential reactivity allows for selective modifications in multi-step syntheses.[2]
Biological Activity and Signaling Pathways
While carbamates as a class of compounds are known to have biological effects, often through the carbamylation of acetylcholinesterase, specific details on the biological activity and involvement in signaling pathways for this compound are not extensively documented in the reviewed literature.[8] Some studies on carbamate compounds have explored their potential to induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[8] However, direct evidence linking this compound to this or other specific signaling pathways is not currently available.
Safety Information
This compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[5]
-
H317: May cause an allergic skin reaction.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[9]
It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- | 36369-40-1 | Benchchem [benchchem.com]
- 7. This compound | 109-58-0 | Benchchem [benchchem.com]
- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
(2-Aminoethyl)carbamic acid synthesis from ethylenediamine
An In-depth Technical Guide on the Synthesis of (2-Aminoethyl)carbamic Acid from Ethylenediamine (B42938)
Abstract
This compound and its derivatives are fundamental building blocks in medicinal chemistry and materials science, serving as versatile spacers and pharmacophores. A primary derivative, tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine), is a crucial intermediate for introducing a protected ethylenediamine moiety.[1][2] The synthesis of these compounds from ethylenediamine presents a classic chemical challenge: the selective monofunctionalization of a symmetric difunctional starting material.[3][4] This technical guide provides a comprehensive overview of the core synthetic strategies, detailing various experimental protocols for the selective mono-protection of ethylenediamine and the subsequent deprotection to yield the target compounds. Quantitative data from key methodologies are summarized for comparative analysis, and reaction pathways are illustrated to provide a clear, actionable resource for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and controllable method for synthesizing this compound from ethylenediamine involves a two-step protection-deprotection sequence.
-
Selective Mono-Protection : One of the two primary amine groups of ethylenediamine is selectively protected, most commonly with the tert-butyloxycarbonyl (Boc) group. This step is critical for preventing di-substitution and allowing for subsequent, specific chemical modifications at the remaining free amine.[3] The product of this reaction is tert-butyl (2-aminoethyl)carbamate.
-
Deprotection : The Boc group is removed under acidic conditions to yield this compound as an amine salt. The free carbamic acid is unstable and readily decarboxylates, so it is typically generated and used in situ or isolated as a more stable salt.[5][6]
This strategy is visualized in the synthetic pathway below.
Selective Mono-Boc Protection of Ethylenediamine
Achieving high selectivity for the mono-protected product is paramount. Over-reaction leads to the formation of di-Boc-ethylenediamine, while unreacted starting material can complicate purification. Several methods have been developed to optimize the yield of the desired mono-protected compound.
Key Methodologies and Comparative Data
The choice of methodology often depends on the scale of the reaction, the value of the starting materials, and the desired purity. The following table summarizes and compares prominent methods.
| Method | Key Reagents | Solvent(s) | Typical Yield | Key Advantages | Reference(s) |
| Excess Diamine | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Dioxane, Water, Ether | High (reagent-based) | Simple procedure, high yield with respect to the limiting reagent.[4][7] | [4][7] |
| Alkyl Phenyl Carbonate | tert-Butyl phenyl carbonate | Ethanol | ~65% | Avoids using a large excess of diamine, simple and efficient.[4] | [4] |
| HCl Salt Formation | (Boc)₂O, HCl | Methanol (B129727), Water | 65-87% | Differentiates the two amines in situ, cost-effective, and scalable.[8][9] | [8][9] |
| Direct Reaction | Ethylenediamine, Carbon Dioxide (CO₂) | Various | Variable | Direct synthesis of the carbamic acid without a protection group.[1][10] | [1][10] |
Experimental Protocols
Protocol 2.1: Mono-protection using Di-tert-butyl dicarbonate in Dioxane/Water
This method, adapted from patent literature, utilizes a biphasic system and a mild base.
-
Reaction Setup : In a suitable reaction vessel, stir a mixture of ethylenediamine (600 ml), dioxane (3 L), water (1.5 L), and magnesium oxide (90 g) at room temperature under an argon atmosphere.[7]
-
Reagent Addition : Add a solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) dropwise to the stirring mixture over 20 minutes.[7]
-
Reaction : Continue stirring the reaction mixture at room temperature for 16 hours.[7]
-
Workup : Filter the mixture through a pad of Dicalit and concentrate the filtrate under reduced pressure.[7]
-
Purification : The resulting sludge-like residue is heated to reflux five times with 500 ml of diethyl ether each time. The ether is decanted off after each reflux. The combined ethereal solutions are concentrated, and the remaining yellow oil is distilled under high vacuum (b.p. 84°-86°C at 46.5 Pa) to yield pure t-butyl (2-aminoethyl)carbamate as a colorless oil.[7]
Protocol 2.2: Mono-protection using the HCl Salt Method
This facile route differentiates the two amine groups by mono-protonation before adding the protecting group.[8][9]
-
HCl/Methanol Preparation : Cool 150 mL of methanol to 0°C and add HCl gas (17 g) with stirring for 15 minutes.[9]
-
Mono-protonation : Stir the mixture for 15 minutes at room temperature, then add it carefully to ethylenediamine (28 g, 0.466 mol) at 0°C.[9]
-
Equilibration : Stir the mixture for 15 minutes at room temperature, then add 50 mL of water and stir for an additional 30 minutes to allow for equilibrium between the free diamine, the mono-salt, and the di-salt.[8][9]
-
Boc Addition : Add a solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of methanol at room temperature over 10 minutes. Stir the resulting solution for 1 hour.[9]
-
Workup and Purification : Evaporate the methanol and add diethyl ether to remove any unreacted diamine. Add NaOH solution to free the amine from its HCl salt. The final product is then extracted using an organic solvent, yielding the mono-Boc-protected diamine in high purity without the need for column chromatography.[8][9]
Deprotection to Yield this compound
The Boc group is known for its stability in basic and nucleophilic conditions but is easily cleaved under acidic conditions.[5] This cleavage is the final step to obtain the target carbamic acid, which is typically isolated as a more stable hydrochloride or trifluoroacetate (B77799) salt.
Mechanism of Acidic Boc Deprotection
The deprotection proceeds via a well-established mechanism:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[5][11]
-
Cleavage : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation : The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas.[6][11]
-
Amine Salt Formation : The resulting free amine is protonated by the excess acid in the medium, forming the final amine salt.[5]
Deprotection Protocols & Conditions
The choice of acid and solvent depends on the sensitivity of the substrate and the desired salt form of the product.
| Reagent | Typical Conditions | Reaction Time | Advantages & Considerations | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), RT | 0.5 - 4 h | Highly effective, volatile for easy removal. Corrosive.[5][12] | [5][12] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, RT | 1 - 12 h | Cost-effective, yields hydrochloride salt directly.[5] | [5] |
Protocol 3.1: Deprotection using HCl in Dioxane
This is a standard and cost-effective method for Boc removal.
-
Reaction Setup : Suspend the tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) in a 4M solution of HCl in dioxane.[5]
-
Reaction : Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Isolation : Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[5] The product can be further purified by recrystallization if necessary.
Caution : Both protection and deprotection reactions produce gas (CO₂ and/or isobutylene). Reactions should not be performed in closed systems.[11][12]
Conclusion
The synthesis of this compound from ethylenediamine is most effectively and controllably achieved through a protection-deprotection strategy. The selective mono-Boc protection of ethylenediamine can be accomplished via several high-yield methods, with the in situ HCl salt formation technique offering an excellent balance of efficiency, scalability, and cost-effectiveness.[8][9] Subsequent deprotection is reliably performed under standard acidic conditions using either TFA or HCl. By selecting the appropriate protocols outlined in this guide, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and chemical development.
References
- 1. This compound | 109-58-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. bioorg.org [bioorg.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
(2-Aminoethyl)carbamic acid chemical structure and IUPAC name
An In-depth Technical Guide to (2-Aminoethyl)carbamic Acid
Core Compound Overview
This compound, a molecule of significant interest in synthetic and medicinal chemistry, serves as a versatile building block and intermediate. Its structure incorporates both a primary amine and a carbamic acid functional group, bestowing it with unique chemical properties that are leveraged in a variety of applications, from materials science to advanced drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications for researchers and professionals in the chemical and biomedical sciences.
IUPAC Name: 2-aminoethylcarbamic acid[1]
Synonyms: Ethylenediamine (B42938) carbamate[1]
Chemical Structure:
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These data are crucial for its application in experimental design, providing insights into its solubility, reactivity, and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O₂ | [1] |
| Molecular Weight | 104.11 g/mol | [1] |
| CAS Number | 109-58-0 | [1][2] |
| Canonical SMILES | C(CNC(=O)O)N | [2][3] |
| InChIKey | RLRHPCKWSXWKBG-UHFFFAOYSA-N | [3] |
| Predicted pKa | 4.67 ± 0.41 | [2] |
| Predicted XLogP3-AA | -3.6 | [3] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Physical Description | Light yellow solid | [1] |
Synthesis and Experimental Protocols
The primary manufacturing method for this compound involves the direct reaction of ethylenediamine with carbon dioxide[1][2]. However, in laboratory and pharmaceutical contexts, derivatives of this compound, particularly N-protected forms like its tert-butyl ester (N-Boc-ethylenediamine), are more commonly synthesized and used as intermediates. The Boc-protected version allows for selective reactions on the free primary amine.
Experimental Protocol: Selective Synthesis of tert-Butyl (2-Aminoethyl)carbamate
This protocol details a simple and efficient method for the mono-N-Boc protection of ethylenediamine using an alkyl phenyl carbonate, which avoids the need for column chromatography.[4]
Objective: To synthesize tert-Butyl (2-Aminoethyl)carbamate, a key intermediate where one amine group is protected.
Materials:
-
1,2-Ethanediamine (20.0 g, 0.33 mol)[4]
-
tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)[4]
-
Absolute Ethanol (B145695) (EtOH) (200 mL)[4]
-
Deionized Water (300 mL)[4]
-
Aqueous HCl (2M)[4]
-
Dichloromethane (B109758) (CH₂Cl₂)[4]
Procedure:
-
A solution of 1,2-ethanediamine in absolute ethanol is prepared in a 500-mL round-bottomed flask equipped with a stirring bar and reflux condenser.[4]
-
tert-Butyl phenyl carbonate is added to the solution.[4]
-
The reaction mixture is heated to a gentle reflux (max oil bath temperature of 80°C) and stirred overnight (approximately 18 hours), resulting in a yellow solution.[4]
-
The mixture is then cooled to room temperature, and the solvent is partially removed using a rotary evaporator to a volume of about 150 mL.[4]
-
Water (300 mL) is added, and the pH of the solution is carefully adjusted to approximately 3 by the addition of 2M aqueous HCl.[4]
-
The aqueous solution is extracted three times with dichloromethane (3 x 400 mL) to remove undesired byproducts.[4]
Caption: Workflow for the synthesis of tert-Butyl (2-Aminoethyl)carbamate.
Applications in Research and Drug Development
This compound and its derivatives are instrumental in several fields due to their bifunctional nature.
Role in Drug Discovery: PROTAC Linkers
One of the most cutting-edge applications is in the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound derivatives serve as foundational components for the "linker" region of the PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand.[5] The chemical properties and length of the linker are critical for the efficacy of the PROTAC.
Caption: Conceptual pathway of PROTAC-mediated protein degradation.
Other Significant Applications
-
Chelating Agents: The tert-butyl ester derivative is a precursor in the synthesis of N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), a specialized chelating agent used to capture heavy metal ions.[5]
-
Carbon Capture: The amine groups present in the molecule can react with carbon dioxide, making it a candidate for use in CO₂ absorption and carbon capture technologies.[5]
-
Materials Science: It is used as a cross-linking agent in the processing and vulcanization of rubber and other elastomers.[1][5]
-
Synthetic Chemistry: In organic synthesis, the carbamate (B1207046) group serves as an excellent protecting group for amines.[5][6][7] It is stable under many reaction conditions but can be readily removed when needed, making it a cornerstone of multi-step synthesis, particularly in peptide chemistry.[6][7]
References
- 1. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C3H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 109-58-0 | Benchchem [benchchem.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
(2-Aminoethyl)carbamic Acid: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl)carbamic acid is a foundational molecule in the rapidly advancing field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties and its critical application as a linker component in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the degradation of the bromodomain-containing protein 4 (BRD4), a key target in oncology research.
Core Molecular Data
This compound is an organic compound featuring both an amine and a carbamic acid functional group. Its fundamental properties are essential for its role as a versatile building block in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C3H8N2O2 | [1][2][3] |
| Molecular Weight | 104.11 g/mol | [1][3] |
| CAS Number | 109-58-0 | [1][2][3] |
Application in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] These molecules consist of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The linker is a critical determinant of PROTAC efficacy, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.
This compound and its derivatives, particularly those with short polyethylene (B3416737) glycol (PEG) or aliphatic chains, are frequently used as linkers in PROTAC design.[5] These linkers offer a degree of flexibility and hydrophilicity that can be advantageous for the molecule's pharmacokinetic properties.
Focus on BRD4 Degradation
BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, such as c-MYC.[1][5] The targeted degradation of BRD4 using PROTACs has emerged as a promising therapeutic strategy for various cancers, including basal-like breast cancer and acute myeloid leukemia.[1][5] Several BRD4-targeting PROTACs have been developed that utilize short aliphatic or PEG-based linkers to connect a BRD4-binding moiety (like JQ1) to an E3 ligase ligand (often for Cereblon or VHL).[1][4]
Quantitative Data on BRD4-Targeting PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The table below summarizes representative data for various BRD4-targeting PROTACs with different linkers.
| PROTAC | Linker Type | Target Cell Line | DC50 (nM) | Dmax (%) | Source(s) |
| ARV-825 | Not specified | T-ALL cells | Potent | Significant | [2] |
| QCA570 | Not specified | Bladder cancer cells | ~1 | >90 | [3] |
| B24 | Ethylenedioxy chain | MV4-11 (AML) | 0.75 | >90 | [5] |
| L134 (22a) | Not specified | Cancer cells | 7.36 | >98 | [6] |
| SIM1 | Trivalent | HEK293 | 0.7 - 9.5 | Not specified | [7] |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a BRD4-targeting PROTAC utilizing a thalidomide-based E3 ligase ligand and a linker derived from amino alcohol precursors, which share a similar conceptual basis with linkers derived from this compound. This protocol is based on a versatile multicomponent platform for the synthesis of protein degraders.
1. Synthesis of Isocyanide Linker Precursors:
-
An amino alcohol (e.g., 2-(2-aminoethoxy)ethanol, 7.50 mmol) and ethyl formate (B1220265) (5.00 mL) are heated under reflux for 6 hours.
-
The volatile components are removed in vacuo.
-
The resulting formamide (B127407) (7.50 mmol) is dissolved in dry dichloromethane (B109758) (CH2Cl2, 14.0 mL) under a nitrogen atmosphere.
-
Triethylamine (TEA, 45.0 mmol, 6 equivalents) is added, and the mixture is cooled to 0 °C.
-
Tosyl chloride (TsCl, 22.5 mmol, 3 equivalents) is added, and the reaction is stirred at room temperature for 5 hours.
-
The reaction is quenched with a saturated aqueous sodium carbonate (Na2CO3) solution and stirred at 0 °C for 30 minutes to yield the isocyanide precursor.[8]
2. Synthesis of Thalidomide-Bearing Isocyanide Linkers:
-
To a solution of 4-hydroxythalidomide (2.20 mmol) in dry dimethylformamide (DMF, 6.00 mL), sodium bicarbonate (NaHCO3, 3.30 mmol) is added under a nitrogen atmosphere, and the mixture is heated to 65 °C.
-
After 15 minutes, a solution of the isocyanide precursor (2.64 mmol) in dry DMF (500 µL) is added dropwise.
-
The resulting mixture is stirred at 65 °C overnight.
-
The reaction mixture is then diluted with CH2Cl2 and washed three times with water.
-
The organic layer is dried over sodium sulfate, and the solvent is removed in vacuo to yield the final thalidomide-bearing isocyanide linker.[8]
3. Western Blot Analysis for BRD4 Degradation:
-
Cancer cell lines (e.g., HCC1806, HCC1937) are treated with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 9 hours).[1][3]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an appropriate detection system, and band intensities are quantified to determine the extent of BRD4 degradation.[1][3]
Signaling Pathway and Experimental Workflow
The degradation of BRD4 by a PROTAC molecule has a direct impact on downstream signaling pathways that are critical for cancer cell proliferation and survival. A key consequence of BRD4 degradation is the downregulation of the oncogene c-MYC.
PROTAC Mechanism of Action and Experimental Workflow. This diagram illustrates the synthesis and evaluation workflow for a BRD4-targeting PROTAC and the subsequent signaling pathway leading to reduced cancer cell proliferation.
References
- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
(2-Aminoethyl)carbamic acid derivatives in organic synthesis
An In-depth Technical Guide on (2-Aminoethyl)carbamic Acid Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound derivatives, particularly the mono-N-protected forms of ethylenediamine (B42938), are fundamental building blocks in modern organic synthesis. Their bifunctional nature, possessing two primary amine groups, allows for selective protection and subsequent differential functionalization, making them invaluable intermediates. The most prominent derivative, tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine), is widely utilized due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various conditions and its facile removal under acidic conditions.[1][2]
This guide provides a comprehensive overview of the synthesis and application of this compound derivatives, with a focus on their role in the development of pharmaceuticals, advanced polymers, and complex organic molecules. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.
Core Applications
These derivatives are crucial in a multitude of fields:
-
Pharmaceutical Development: They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including drugs for neurological and cardiovascular diseases.[1]
-
Organic Synthesis: They function as versatile building blocks, enabling the efficient creation of complex nitrogen-containing molecules and peptide derivatives.[1]
-
Bioconjugation: These compounds are used to link biomolecules with drugs or imaging agents, which is critical for developing targeted therapies.[1]
-
Polymer Chemistry: They are employed to create functionalized polymers used in specialized coatings, adhesives, and biomaterials for applications like drug delivery.[1][3]
-
Catalysis: They are used in the production of ligands for various metal catalysts.[1]
Synthesis of this compound Derivatives
The primary challenge in utilizing ethylenediamine is achieving selective mono-functionalization, as reactions often yield a mixture of mono- and di-substituted products.[2] Several methodologies have been developed to synthesize mono-protected derivatives, particularly N-Boc-ethylenediamine, with high selectivity and yield.
Synthetic Strategies Overview
A variety of methods exist for the synthesis of N-substituted ethylenediamine derivatives. The choice of method often depends on the desired scale, cost of starting materials, and required purity.
General Workflow for Mono-Boc Protection of Ethylenediamine
Caption: General workflow for selective mono-Boc protection.
Quantitative Data on Synthetic Methods
The following table summarizes various reported methods for the synthesis of N-substituted ethylenediamine derivatives, providing a comparison of their efficiencies.
| Method/Reagents | Substrate Amine | Overall Yield | Notes |
| N-(2-bromoethyl)phthalimide, followed by hydrazinolysis | Various amines | ~55% | Unsatisfactory yield.[4] |
| 2-chloroethylamine hydrochloride | Various amines | ~60% | Starting material is expensive.[4] |
| 2-ethyl-2-oxazoline, followed by hydrolysis | Various amines | ~52% | Lower yield, expensive starting material.[4] |
| 2-oxazolidone | Various amines | ~78% | Good yield, but 2-oxazolidone is expensive.[4] |
| Michael addition, hydrazinolysis, Curtius rearrangement | Various amines | 30-76% | Inexpensive starting materials, convenient and economical.[4] |
| tert-Butyl phenyl carbonate in absolute EtOH | Ethylenediamine | 59-65% | Efficient method, avoids large excess of diamine.[5] |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in glycerol | Ethylenediamine | High | Green chemistry approach, reaction at room temperature.[6] |
| tert-Butyl (p-nitrophenyl) carbonate in ethyl acetate | Ethylenediamine | 82.3% | High yield and purity, suitable for industrial production.[7] |
Experimental Protocols
Protocol 1: Mono-Boc Protection using tert-Butyl Phenyl Carbonate
This procedure is adapted from Organic Syntheses and provides a reliable method for producing N-Boc-ethylenediamine without requiring a large excess of the diamine starting material.[5]
Materials:
-
1,2-Ethanediamine (20.0 g, 0.33 mol)
-
tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)
-
Absolute Ethanol (200 mL)
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-ethanediamine in absolute ethanol.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Allow the mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Dissolve the resulting residue in 200 mL of diethyl ether.
-
Wash the organic phase sequentially with 1 M NaOH (3 x 100 mL) and saturated brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a colorless or light yellow oil.
-
The product, tert-butyl (2-aminoethyl)carbamate, should be stored under an inert atmosphere as it can react with atmospheric CO₂.[5]
Protocol 2: Synthesis of a Boc-Protected Polyamide
This protocol details the synthesis of a functional polyamide using N,N'-bis-boc-ethylenediamine, a derivative where both amines are protected. This polymer can be deprotected to yield a polycationic material suitable for biomedical applications like drug delivery.[3]
Materials:
-
N,N'-bis-boc-ethylenediamine (1.0 eq)
-
Isophthaloyl chloride (1.0 eq)
-
Triethylamine (B128534) (TEA) (2.2 eq)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Ar or N₂), dissolve N,N'-bis-boc-ethylenediamine and triethylamine in anhydrous DMAc.
-
Cool the stirred solution to 0°C in an ice bath.
-
Dissolve isophthaloyl chloride in anhydrous DMAc and add it dropwise to the cooled amine solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a vigorously stirred excess of methanol.
-
Filter the white precipitate, wash it thoroughly with methanol to remove unreacted monomers and salts.
-
Dry the polymer under vacuum at 40°C to a constant weight.
Workflow for Boc-Polyamide Synthesis
Caption: Synthesis of functional polyamides via polycondensation.[3]
Applications in Drug Development
This compound derivatives are instrumental in medicinal chemistry. The carbamate (B1207046) functionality itself is a key structural motif in many approved drugs, often used as a stable and permeable surrogate for a peptide bond.[8][9] The ethylenediamine scaffold provides a versatile platform for creating inhibitors for various enzymes.
Case Study: Farnesyltransferase Inhibitors
A potent class of human farnesyltransferase (hFTase) inhibitors, developed as anticancer agents, is based on a 4-fold substituted ethylenediamine scaffold.[10] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is implicated in many human cancers. Inhibiting this enzyme prevents Ras from localizing to the cell membrane, thereby disrupting downstream oncogenic signaling.
Logical Pathway for Ethylenediamine-Based Drug Discovery
Caption: Drug discovery workflow for farnesyltransferase inhibitors.[10]
The development process involves the strategic derivatization of the ethylenediamine core to access and occupy four sub-pockets within the enzyme's active site.[10] This "piggy-backing" design approach, leveraging knowledge from inhibitors of the parasite version of the enzyme, led to compounds with potent in vitro and whole-cell activity.[10] This case highlights how the simple ethylenediamine structure can be elaborated into highly specific and potent therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (2-Aminoethyl)carbamic Acid in CO2 Capture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of (2-Aminoethyl)carbamic acid, a key intermediate in the capture of carbon dioxide using ethylenediamine (B42938) (EDA). The document details the underlying chemistry, experimental methodologies for evaluation, and quantitative performance data, serving as a valuable resource for professionals in research and development.
Introduction
The capture of carbon dioxide (CO2) is a critical technology in mitigating greenhouse gas emissions. Aqueous solutions of amines are widely employed for this purpose, with ethylenediamine (EDA) being a promising solvent due to its high reactivity and theoretical CO2 absorption capacity. The primary mechanism of CO2 capture with EDA involves the formation of carbamic acid intermediates. This guide focuses on the formation and role of this compound in this process.
Chemical Background and Reaction Mechanisms
The reaction between carbon dioxide and ethylenediamine in an aqueous solution is a multi-step process. The initial and crucial step is the formation of a zwitterionic intermediate, which is then deprotonated to form this compound. As a diamine, EDA can further react with CO2 to form a dicarbamate. Under certain conditions, particularly at elevated temperatures, intramolecular cyclization can occur, leading to the formation of ethylene (B1197577) urea, a degradation product.[1]
The primary reactions can be summarized as follows:
-
Formation of Zwitterion:
-
H₂N-CH₂-CH₂-NH₂ + CO₂ ⇌ ⁺H₂N-CH₂-CH₂-NH-COO⁻
-
-
Deprotonation to form this compound:
-
⁺H₂N-CH₂-CH₂-NH-COO⁻ + H₂N-CH₂-CH₂-NH₂ ⇌ H₂N-CH₂-CH₂-NH-COO⁻ + H₂N-CH₂-CH₂-NH₃⁺
-
-
Formation of Dicarbamate:
-
H₂N-CH₂-CH₂-NH-COO⁻ + CO₂ ⇌ ⁻OOC-NH-CH₂-CH₂-NH-COO⁻
-
-
Formation of Cyclic Urea (Ethylene Urea) - Side Reaction:
-
H₂N-CH₂-CH₂-NH-COO⁻ → (CH₂)₂NHC(O)NH + H₂O
-
The overall reaction mechanism is complex and can be influenced by factors such as temperature, CO2 loading, and the concentration of EDA in the aqueous solution.[2]
Quantitative Performance Data
The performance of aqueous ethylenediamine solutions for CO2 capture is evaluated based on several key parameters, including CO2 absorption capacity, absorption rate, and heat of desorption. The following tables summarize quantitative data from various studies.
Table 1: CO2 Absorption Capacity of Aqueous Ethylenediamine (EDA) Solutions
| EDA Concentration (wt%) | Temperature (°C) | Pressure (kPa) | CO2 Loading (mol CO2 / mol EDA) | Reference |
| 5 | 30 | 3500 | ~0.8 | [3] |
| 10 | 30 | 3500 | ~1.0 | [3] |
| 20 | 30 | 3500 | ~1.2 | [3] |
| 30 (7 M MEA equiv.) | 40 | 0.5 - 5 | 0.72 (mol CO2 / kg solution) | [1] |
Table 2: Reaction Rate Constants for CO2 Absorption in Aqueous EDA
| EDA Concentration (mol/m³) | Temperature (K) | Second-Order Rate Constant (m³/mol·s) | Reference |
| 26.2 - 67.6 | 298 | Faster than MEA | |
| Not specified | 303 | 15770 |
Table 3: Thermodynamic Data for CO2 Capture with Aqueous EDA
| Parameter | Value | Conditions | Reference |
| Apparent Heat of Desorption | 84 kJ/mol CO2 | 12 M EDA | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound formation and CO2 capture performance of aqueous EDA solutions.
Synthesis and Preparation of this compound Solution
This compound is typically formed in situ by bubbling CO2 through an aqueous solution of ethylenediamine.
Materials:
-
Ethylenediamine (reagent grade)
-
Deionized water
-
Carbon dioxide (high purity)
-
Gas bubbling apparatus (e.g., fritted glass bubbler)
-
Stir plate and magnetic stir bar
-
Reaction vessel (e.g., three-neck flask)
Procedure:
-
Prepare an aqueous solution of ethylenediamine of the desired concentration (e.g., 5, 10, or 20 wt%) by slowly adding a known mass of EDA to a known mass of deionized water in the reaction vessel, while stirring.
-
Place the reaction vessel on the stir plate and begin stirring.
-
Bubble CO2 gas through the solution at a controlled flow rate.
-
The reaction is exothermic, so monitor the temperature of the solution.
-
Continue bubbling CO2 until the desired CO2 loading is achieved. The formation of this compound and other carbamate (B1207046) species will occur during this process.
CO2 Absorption and Desorption Cycle
A typical experimental setup for evaluating the cyclic CO2 absorption and desorption performance involves a temperature-controlled reactor.
Procedure:
-
Absorption: a. Prepare the aqueous EDA solution as described in section 4.1. b. Load the solution into a temperature-controlled reactor equipped with a gas inlet and outlet, a stirrer, and a condenser on the outlet to prevent solvent loss. c. Set the reactor temperature to the desired absorption temperature (e.g., 40°C). d. Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) into the solution at a constant flow rate. e. Continuously monitor the CO2 concentration in the outlet gas stream using a CO2 analyzer. f. Periodically take liquid samples to determine the CO2 loading. g. Continue the absorption until the CO2 concentration in the outlet gas equals the inlet concentration (saturation).
-
Desorption: a. Stop the CO2 gas flow. b. Increase the reactor temperature to the desired desorption temperature (e.g., 120°C). c. Purge the solution with an inert gas (e.g., N2) to help strip the released CO2. d. Monitor the amount of CO2 released. e. Take liquid samples to determine the final CO2 loading of the regenerated solvent.
Analytical Methods
This method determines the total amount of CO2 absorbed in the amine solution.
Materials:
-
CO2-loaded amine solution
-
Hydrochloric acid (HCl) standard solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) standard solution (e.g., 1 M)
-
Methyl orange indicator
-
Barium chloride (BaCl₂) solution (e.g., 1 M)
-
Burette, pipettes, and flasks
Procedure:
-
Pipette a known volume of the CO2-loaded amine solution into a flask.
-
Add an excess of BaCl₂ solution to precipitate the carbonate and bicarbonate as barium carbonate.
-
Titrate the unreacted amine with the standard HCl solution using methyl orange as an indicator.
-
The amount of CO2 can be calculated from the difference between the initial amine concentration and the unreacted amine concentration.
NMR is a powerful tool for identifying and quantifying the different species in the CO2-loaded solution, including this compound, dicarbamate, and protonated EDA.
Procedure:
-
Acquire ¹³C and ¹H NMR spectra of the CO2-loaded aqueous EDA solution.
-
A deuterated solvent (e.g., D₂O) can be used as a lock.
-
Identify the characteristic chemical shifts for the different carbon and proton environments in the expected species.
-
Quantitative analysis can be performed by integrating the peak areas corresponding to the different species.
FTIR spectroscopy can be used to monitor the formation of carbamates and other species during CO2 absorption.
Procedure:
-
Obtain the FTIR spectrum of the CO2-loaded amine solution using an appropriate sampling technique (e.g., Attenuated Total Reflectance - ATR).
-
Identify the characteristic absorption bands for the functional groups present in the reactants and products. For example, the formation of the carbamate group (N-COO⁻) will result in new absorption bands.
-
The change in the intensity of these bands can be used to qualitatively and sometimes quantitatively track the progress of the reaction.
Conclusion
This compound is a pivotal intermediate in the capture of CO2 using aqueous ethylenediamine solutions. Its formation is a key step in the overall absorption process. Understanding the reaction mechanisms, having access to reliable quantitative performance data, and utilizing standardized experimental protocols are essential for the development and optimization of EDA-based CO2 capture technologies. This guide provides a foundational resource for researchers and professionals working in this field.
References
(2-Aminoethyl)carbamic Acid: A Comprehensive Technical Guide for Research Intermediates
(2-Aminoethyl)carbamic acid , and its derivatives, represent a cornerstone class of bifunctional molecules pivotal to advancements in medicinal chemistry, drug development, and materials science. Possessing both a primary amine and a carbamic acid moiety (or a protected form thereof), these compounds offer a versatile platform for chemical synthesis and modification. This technical guide provides an in-depth overview of this compound, focusing on its properties, synthesis, and critical applications as a research intermediate for scientists and professionals in drug development.
Core Properties of this compound
This compound is a relatively simple yet highly functionalized molecule. Its utility as a research intermediate is largely dictated by its physicochemical properties, which are summarized below.
| Property | Value | Source(s) |
| CAS Number | 109-58-0 | [1][2][3][4] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 104.11 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethylenediamine (B42938) carbamate | [3] |
| Physical Description | Light yellow solid | [3] |
| Topological Polar Surface Area | 75.4 Ų | [2][3] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its protected derivatives is well-established, providing researchers with reliable methods to access these critical building blocks.
1. Direct Synthesis from Ethylenediamine and Carbon Dioxide
The parent compound can be synthesized through the reaction of ethylenediamine with carbon dioxide.[1][2][3] This reaction leverages the nucleophilic nature of the amine groups to attack the carbon atom of CO₂. The choice of solvent and reaction conditions, such as pressure, significantly influences the formation of the carbamic acid.[1]
Caption: Synthesis of this compound.
2. Synthesis of N-Boc Protected this compound
For many applications, particularly in multi-step synthesis, a protected form of this compound is required. The tert-butoxycarbonyl (Boc) group is a common amine protecting group. The mono-Boc protected version, tert-butyl (2-aminoethyl)carbamate, is a key intermediate that allows for selective functionalization of the free primary amine.[1]
A highly efficient method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl phenyl carbonate.[1][5] Using a large excess of the diamine can achieve high yields with respect to the di-tert-butyl dicarbonate.[5] However, procedures using stoichiometric amounts of reagents in suitable solvents like absolute ethanol (B145695) are also effective and more economical when the diamine is valuable.[1][5]
Caption: Synthesis of N-Boc-(2-aminoethyl)carbamate.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate
This protocol is adapted from a procedure described in Organic Syntheses.[5]
-
Materials:
-
1,2-Ethanediamine (20.0 g, 0.33 mol)
-
tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)
-
Absolute Ethanol (200 mL)
-
500-mL round-bottomed flask
-
Stirring bar
-
Reflux condenser
-
-
Procedure:
-
Add 1,2-ethanediamine and absolute ethanol to the round-bottomed flask equipped with a stirring bar and reflux condenser.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the reaction mixture to a gentle reflux (oil bath temperature maximum of 80 °C) and stir overnight (approximately 18 hours). The solution will turn yellow.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by distillation or chromatography to yield the pure product.
-
Protocol 2: General Synthesis using Di-tert-butyl Dicarbonate
This is a widely used method for Boc protection.[6]
-
Materials:
-
Ethylenediamine (e.g., 600 ml)
-
Dioxane (e.g., 3 L for reaction, 1.5 L for Boc₂O solution)
-
Water (e.g., 1.5 L)
-
Magnesium oxide (e.g., 90 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (e.g., 327 g)
-
-
Procedure:
-
Prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide in a suitable reaction vessel. Stir at room temperature under an inert atmosphere (e.g., argon).
-
Prepare a solution of di-tert-butyl dicarbonate in dioxane.
-
Add the Boc₂O solution dropwise to the ethylenediamine mixture over approximately 20 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the mixture (e.g., over Dicalit) and concentrate the filtrate under reduced pressure.
-
The residue, a sludge-like material, is then subjected to extraction and purification. This may involve refluxing with a solvent like ether followed by decanting.[6]
-
After concentrating the combined extracts, the resulting oil is purified by high vacuum distillation to obtain colorless tert-butyl (2-aminoethyl)carbamate.[6]
-
Applications in Research and Development
The bifunctional nature of this compound derivatives makes them invaluable tools in several areas of research.
-
Amine Protection in Multi-Step Synthesis: The most common application is the use of its N-Boc derivative as a building block. By protecting one of the two amine groups in ethylenediamine, chemists can perform selective reactions on the remaining free amine without affecting the protected one.[1] This strategy is crucial in the synthesis of complex polyamines and other nitrogen-containing compounds.[1]
-
Linkers in Bioconjugation and Drug Development: this compound serves as a fundamental structure for creating linkers used in advanced biochemical research.[1] For instance, it has been identified as a component of PROTAC (Proteolysis Targeting Chimera) linkers.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Role as a PROTAC Linker.
-
Synthesis of Chelating Agents: The N-Boc derivative is a precursor in the synthesis of specialized chelating agents.[1] For example, it is used to synthesize N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), a chelating fiber designed for capturing heavy metal ions.[1]
-
Materials Science: In materials science, this compound and its derivatives are used as cross-linking agents, particularly in the processing of rubber and the synthesis of polyurethanes.[1][3]
-
Carbon Capture Technologies: The amine groups in this compound and its precursors can react with carbon dioxide, making them potential candidates for CO₂ absorption systems.[1][7]
Workflow for Synthesis and Application
The general workflow for utilizing this compound derivatives in a research setting involves synthesis, purification, characterization, and subsequent reaction.
Caption: General experimental workflow.
Conclusion
This compound is a versatile and indispensable research intermediate. Its simple, bifunctional structure, combined with straightforward and scalable synthetic routes to its protected derivatives, provides a robust platform for a wide array of applications. From fundamental organic synthesis to the cutting edge of drug discovery in areas like PROTACs, this molecule continues to be a critical tool for researchers and scientists. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory, empowering further innovation and discovery.
References
- 1. This compound | 109-58-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 109-58-0 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- | 36369-40-1 | Benchchem [benchchem.com]
A Technical Guide to the Synthesis and Application of tert-Butyl (2-aminoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl (2-aminoethyl)carbamate, a critical building block in modern organic and medicinal chemistry. The document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role in pharmaceutical development. Comprehensive experimental protocols for its preparation are provided, alongside a comparative analysis of different synthetic routes. The strategic importance of its bifunctional nature, featuring a carbamate-protected primary amine, is highlighted through its application in multi-step syntheses. This guide aims to be a comprehensive resource for researchers utilizing this versatile compound.
Introduction
Tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine, is a valuable bifunctional molecule widely employed in organic synthesis.[1] Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and medicinal chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[2] This differential protection allows for selective functionalization at the free primary amine, making it a key intermediate in the synthesis of complex molecules, including pharmaceutical agents and functionalized polymers.[3][4]
The carbamate (B1207046) group is a key structural motif in many approved drugs, and its use in medicinal chemistry is on the rise.[5][6] Carbamates can act as peptide bond surrogates, improve cell membrane permeability, and modulate interactions with biological targets.[5][6] The unique structure of tert-butyl (2-aminoethyl)carbamate provides a versatile platform for introducing a protected primary amine into a target molecule, which can be deprotected at a later synthetic stage to allow for further modification.
Synthesis of tert-Butyl (2-aminoethyl)carbamate
The selective mono-N-Boc protection of ethylenediamine (B42938) is the primary challenge in the synthesis of tert-butyl (2-aminoethyl)carbamate.[7] Several methods have been developed to achieve this, with the most common approaches involving the reaction of ethylenediamine with a Boc-donating reagent.
Synthetic Methods
Two principal methods for the synthesis of tert-butyl (2-aminoethyl)carbamate are prevalent in the literature:
-
Method A: Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : This is a widely used method that involves the direct reaction of ethylenediamine with di-tert-butyl dicarbonate.[2] To favor the formation of the mono-protected product, a large excess of ethylenediamine is often employed.[7]
-
Method B: Reaction with tert-Butyl Phenyl Carbonate : This method provides a simple and efficient route to mono-carbamate protected diamines and avoids the need for a large excess of the diamine starting material.[7]
A less common approach involves the reaction of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate.[8][9]
Experimental Protocols
Detailed experimental procedures for the two primary synthetic methods are provided below.
Method A: From Di-tert-butyl dicarbonate [10][11]
-
Materials : Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, ether, argon.[10][11]
-
Procedure :
-
A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[10][11]
-
A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise over 20 minutes.[10][11]
-
The reaction mixture is stirred at room temperature for 16 hours.[10][11]
-
The mixture is then filtered through a pad of diatomaceous earth (e.g., Dicalit or Celite) and concentrated under reduced pressure.[10][11]
-
The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted.[10][11]
-
The combined ethereal solutions are concentrated to yield a yellow oil, which is then distilled under high vacuum.[10][11]
-
Method B: From tert-Butyl Phenyl Carbonate [7]
-
Materials : 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol (B145695), 2M HCl, 2M NaOH, dichloromethane (B109758) (CH₂Cl₂), anhydrous sodium sulfate (B86663) (Na₂SO₄).[7]
-
Procedure :
-
To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in 200 mL of absolute ethanol in a round-bottomed flask equipped with a reflux condenser, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).[7]
-
The reaction mixture is heated to reflux overnight (approximately 18 hours) with the oil bath temperature maintained at a maximum of 80°C.[7]
-
After cooling to room temperature, the solution is concentrated to approximately 150 mL using a rotary evaporator.[7]
-
Water (300 mL) is added, and the pH is adjusted to approximately 3 by the careful addition of 2M aqueous HCl.[7]
-
The aqueous solution is extracted with CH₂Cl₂ (3 x 400 mL) to remove unreacted starting material and byproducts.[7]
-
The aqueous phase is then adjusted to pH 12 by the addition of 2M aqueous NaOH and extracted with CH₂Cl₂ (5 x 500 mL).[7]
-
The combined organic extracts from the basic extraction are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the product as a yellow oil.[7]
-
Synthesis Pathway Diagram
Caption: Synthetic routes to tert-butyl (2-aminoethyl)carbamate.
Physicochemical and Spectroscopic Data
Accurate characterization of tert-butyl (2-aminoethyl)carbamate is crucial for its use in subsequent synthetic steps. The following tables summarize its key physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 57260-73-8 | |
| Molecular Formula | C₇H₁₆N₂O₂ | |
| Molecular Weight | 160.21 g/mol | [4] |
| Appearance | Colorless oil | [10][12] |
| Boiling Point | 84-86 °C at 46.5 Pa | [10] |
| 72-80 °C at 0.1 mmHg | ||
| Density | 1.012 g/mL at 20 °C | |
| Refractive Index | n20/D 1.458 |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.99 (bs, 1H), 3.20 (t, J = 4Hz, 2H), 2.82 (t, J = 4Hz, 2H), 2.05 (s, 2H), 1.43 (s, 9H) | [8] |
| ¹³C NMR (CDCl₃) | δ 156.02, 79.07, 41.63, 40.37, 28.40 | [8] |
| Mass Spec (FAB) | m/z 161 (MH⁺) | [7] |
| IR (film) | 3350, 2977, 1693, 1524, 1391, 1366, 1252, 1172 cm⁻¹ | [7] |
Applications of tert-Butyl (2-aminoethyl)carbamate
The utility of tert-butyl (2-aminoethyl)carbamate stems from the orthogonal reactivity of its two amine functionalities. The Boc-protected amine is stable to a variety of reaction conditions, allowing for selective reactions at the free primary amine.
Pharmaceutical Synthesis
A primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[3] The free amine can be functionalized, and the Boc group can be removed later in the synthetic sequence to reveal a primary amine for further elaboration.
A notable example is its use in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist for the treatment of insomnia.[13] In this synthesis, the free amine of tert-butyl (2-aminoethyl)carbamate undergoes reductive amination with benzaldehyde (B42025) to form tert-butyl (2-(benzylamino)ethyl)carbamate, a key intermediate.[4][13]
Polymer Chemistry
Tert-butyl (2-aminoethyl)carbamate can serve as a monomer or an initiator in polymer synthesis.[4] For instance, it can act as a difunctional initiator for the ring-opening polymerization of N-carboxyanhydrides, leading to well-defined block copolymers.[4] Subsequent deprotection of the Boc groups yields a polymer with pendant primary amine groups, which can be used for drug delivery or further functionalization.
Bioconjugation
The ethylenediamine backbone of this molecule makes it a useful linker in bioconjugation chemistry.[14] After functionalization of the free amine, the Boc-protected amine can be deprotected to allow for conjugation to biomolecules such as proteins or peptides.[15] This approach enables the creation of complex bioconjugates with diverse functionalities.
Experimental Workflow: Reductive Amination
The following diagram illustrates a typical experimental workflow for the reductive amination of tert-butyl (2-aminoethyl)carbamate, a common reaction in its application.
Caption: Workflow for the reductive amination of tert-butyl (2-aminoethyl)carbamate.
Conclusion
Tert-butyl (2-aminoethyl)carbamate is a cornerstone intermediate in modern synthetic chemistry. Its straightforward synthesis and the orthogonal reactivity of its amine groups provide a reliable and versatile tool for the construction of complex molecular architectures. The detailed protocols and applications outlined in this guide underscore its significance for researchers and scientists in drug development and materials science. A thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the design and creation of novel therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 13. benchchem.com [benchchem.com]
- 14. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
(2-Aminoethyl)carbamic Acid as a Cross-Linking Agent in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl)carbamic acid, also known as ethylenediamine (B42938) carbamate (B1207046), is a bifunctional molecule that serves as a valuable cross-linking agent in materials science. Its utility is most prominently noted in the vulcanization of elastomers, particularly specialty rubbers like fluoroelastomers (FKM) and polyacrylate elastomers (ACM). This guide provides an in-depth overview of its synthesis, cross-linking mechanisms, and the resulting impact on material properties, supported by available quantitative data and detailed experimental protocols. A closely related and commercially significant compound, hexamethylenediamine (B150038) carbamate, is widely used under the trade name DIAK™ No. 1 and will also be discussed as a key reference.
Synthesis of this compound
The primary industrial synthesis of this compound involves the direct reaction of ethylenediamine with carbon dioxide.[1] This reaction is typically carried out under pressure. While specific industrial protocols are often proprietary, the following procedure is based on established chemical principles and published reaction conditions.[2]
Experimental Protocol: Synthesis from Ethylenediamine and Carbon Dioxide
Materials:
-
Ethylenediamine (EDA)
-
Carbon Dioxide (CO₂) gas
-
Ethanol (or other suitable solvent)
-
Pressurized reaction vessel
Procedure:
-
In a pressurized reaction vessel, dissolve ethylenediamine in a suitable solvent such as ethanol.
-
Pressurize the reactor with carbon dioxide gas. A pressure of 5.0 MPa has been cited as effective for favoring carbamic acid formation.[2]
-
The reaction is exothermic; therefore, temperature control is crucial. While the initial reaction can proceed at room temperature, some processes may involve heating to control the reaction rate and subsequent conversions. A study on the conversion of ethylenediamine carbamate to 2-imidazolidinone utilized a temperature of 413 K (140 °C).[2]
-
The reaction time will vary depending on the specific conditions but is typically continued until the desired conversion is achieved, which can be monitored by techniques such as ¹H NMR.
-
Upon completion, the resulting this compound can be isolated. Depending on the solvent and reaction conditions, it may precipitate out of the solution.
Below is a DOT script for a diagram illustrating the synthesis of this compound.
Mechanism of Cross-Linking
This compound and its derivatives, like hexamethylenediamine carbamate (DIAK™ No. 1), function as blocked diamine cross-linkers. The carbamate group serves as a protecting group for the amine. Upon heating, the carbamic acid decomposes to release the free diamine and carbon dioxide. The liberated diamine then reacts with active sites on the polymer chains to form stable cross-links.
For example, in fluoroelastomers, the diamine can react with the polymer backbone at cure sites, often involving dehydrofluorination, to create a cross-linked network. In polyacrylate elastomers with carboxylic acid cure sites, the diamine forms amide bonds with the carboxylic acid groups, resulting in a cross-linked structure.
The following DOT script visualizes the general cross-linking mechanism.
Impact on Material Properties
The introduction of cross-links using this compound or its analogs significantly enhances the mechanical and thermal properties of the resulting materials.
Mechanical Properties
Cross-linking with diamine carbamates generally leads to an increase in tensile strength and modulus, while elongation at break may decrease. The compression set, a critical property for sealing applications, is often improved.
| Material | Cross-linker | Property | Value | Reference |
| Polyacrylic Rubber (ACM) | Hexamethylenediamine Carbamate (HMDAC) | 300% Modulus | Higher than other diamine cross-linkers | --INVALID-LINK-- |
| Polyacrylic Rubber (ACM) | HMDAC | Tensile Strength | Lower than some other diamine cross-linkers | --INVALID-LINK-- |
| Polyacrylic Rubber (ACM) | HMDAC | Elongation at Break | Lower than other diamine cross-linkers | --INVALID-LINK-- |
| Fluoroelastomer (FKM) | DIAK™ No. 1 | Tensile Strength | High | --INVALID-LINK-- |
| Fluoroelastomer (FKM) | DIAK™ No. 1 | Compression Set | Improved | --INVALID-LINK-- |
Thermal Properties
The formation of a stable, three-dimensional cross-linked network enhances the thermal stability of the polymer. This is particularly important for applications in high-temperature environments, such as automotive seals and hoses.
| Material | Cross-linker | Analysis | Observation | Reference |
| Polyacrylic Rubber (ACM) | HMDAC | TGA | Improved thermal stability after cross-linking | --INVALID-LINK-- |
| Fluoroelastomer (FKM) | DIAK™ No. 1 | TGA/DSC | Enhanced high-temperature performance | --INVALID-LINK-- |
Swelling Behavior
Cross-linking reduces the ability of a polymer to swell in a solvent. The degree of swelling is inversely proportional to the cross-link density. This property is crucial for applications where the material will be in contact with fuels, oils, or other chemicals.
| Material | Cross-linker | Solvent | Swelling Behavior |
| Polyacrylic Rubber (ACM) | HMDAC | Organic Solvents | Reduced swelling compared to uncross-linked polymer |
| Fluoroelastomer (FKM) | DIAK™ No. 1 | Fuels, Oils | Excellent resistance to swelling |
Experimental Protocol: Vulcanization of Fluoroelastomer (FKM) with DIAK™ No. 1
This protocol outlines a general procedure for the vulcanization of a fluoroelastomer using DIAK™ No. 1. The specific formulation and curing conditions may need to be optimized for the particular grade of FKM and desired final properties.
Materials:
-
Fluoroelastomer (FKM) gum stock
-
DIAK™ No. 1 (Hexamethylenediamine carbamate)
-
Magnesium Oxide (MgO) or other acid acceptor
-
Carbon black or other fillers as required
-
Two-roll mill or internal mixer
-
Compression molding press
-
Post-curing oven
Procedure:
-
Compounding:
-
On a two-roll mill or in an internal mixer, soften the FKM gum stock.
-
Add the acid acceptor (e.g., MgO) and any fillers (e.g., carbon black) and mix until a homogeneous blend is achieved.
-
Add DIAK™ No. 1 (typically 1.0-1.5 phr) and continue mixing until it is fully dispersed. It is recommended to add the curative last to prevent scorching.[3]
-
-
Molding and Curing:
-
Sheet out the compounded rubber and cut to the desired preform shape for the mold.
-
Place the preform in a pre-heated compression mold.
-
Cure in the press at a specified temperature and time. Typical curing conditions for FKM are in the range of 170-180 °C for 10-20 minutes.
-
-
Post-Curing:
-
Carefully remove the cured part from the mold.
-
Place the part in a post-curing oven. A typical post-curing cycle for FKM is 24 hours at 230 °C. This step is crucial for completing the cross-linking reaction and achieving optimal physical properties.
-
The following DOT script illustrates the experimental workflow for vulcanization.
Conclusion
This compound and its analogs are effective cross-linking agents for a range of polymers, most notably fluoroelastomers and polyacrylate elastomers. The use of these blocked diamines allows for safe processing and results in materials with enhanced mechanical strength, thermal stability, and resistance to swelling. While comprehensive quantitative data directly comparing the effects of this compound across various material systems is somewhat limited in publicly available literature, the information on the commercially analogous DIAK™ No. 1 provides valuable insights into its performance benefits. Further research focused on generating detailed quantitative property data for materials cross-linked with this compound would be beneficial for the materials science community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Boc-(2-Aminoethyl)carbamic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-Boc-(2-Aminoethyl)carbamic acid, also known as tert-butyl (2-aminoethyl)carbamate. This compound is a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, serving as a versatile building block.[1] The selective mono-Boc protection of ethylenediamine (B42938) presents a common synthetic challenge, often resulting in a mixture of mono- and di-protected products.[2] This guide outlines several effective methodologies to achieve high yields of the desired mono-protected product, offering flexibility in reagent and condition selection. The protocols provided are suitable for various laboratory scales.
Introduction
Ethylenediamine is a fundamental C2 building block in organic synthesis due to its two primary amine functionalities. In the course of multi-step syntheses, it is frequently necessary to selectively protect one of these amine groups to enable differential functionalization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines because of its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2] The challenge in the synthesis of N-Boc-(2-Aminoethyl)carbamic acid lies in achieving selective monofunctionalization. This document details reliable methods to synthesize this valuable intermediate with high selectivity and yield.
Synthetic Strategies
Several methods have been developed for the selective mono-Boc protection of ethylenediamine. The choice of method may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product. Three common and effective methods are presented below.
Method 1: Direct Protection with Di-tert-butyl dicarbonate (B1257347)
This is a straightforward approach that relies on the direct reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O). To favor the formation of the mono-protected product, an excess of ethylenediamine is often employed.[3]
Method 2: Sequential Acid and Boc₂O Addition
A facile route for mono-Boc protection involves the sequential addition of one molar equivalent of hydrochloric acid (HCl) followed by one molar equivalent of Boc₂O.[4][5] The initial protonation of one amino group deactivates it towards reaction with Boc₂O, leading to high selectivity for the mono-protected product.[5]
Method 3: Using tert-Butyl Phenyl Carbonate
This method utilizes tert-butyl phenyl carbonate as the Boc-donating reagent. It offers a simple and efficient procedure for the selective preparation of mono-carbamate-protected diamines and can be suitable for large-scale laboratory preparations without the need for column chromatography.[6][7]
Data Presentation
The following tables summarize the quantitative data for the different synthetic protocols.
Table 1: Reactant and Solvent Quantities
| Method | Key Reagents | Molar Ratio (Reagent:Ethylenediamine) | Solvent |
| Method 1 | Di-tert-butyl dicarbonate | 1:6.6 (Boc₂O:Ethylenediamine) | Dichloromethane (B109758) |
| Method 2 | HCl gas, Di-tert-butyl dicarbonate | 1:1 (HCl:Ethylenediamine), 1:1 (Boc₂O:Ethylenediamine) | Methanol (B129727) |
| Method 3 | tert-Butyl phenyl carbonate | 1:1 | Ethanol (B145695) |
Table 2: Reaction Conditions and Yields
| Method | Temperature | Reaction Time | Reported Yield |
| Method 1 | 0 °C to Room Temperature | 12 hours | Not specified, purification by filtration |
| Method 2 | 0 °C to Room Temperature | ~1.5 hours | 87% |
| Method 3 | Reflux (max 80 °C oil bath) | 18 hours | 51-65% |
Experimental Protocols
Safety Precautions: Ethylenediamine is corrosive and a respiratory irritant. Di-tert-butyl dicarbonate is a lachrymator. These chemicals should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Method 1: Direct Protection with Di-tert-butyl dicarbonate
-
Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane.
-
Procedure:
-
In a 500 ml two-neck round bottom flask, add ethylenediamine (18.2g, 302 mmol) and 250 ml of dichloromethane. Cool the mixture to 0 °C in an ice bath.[8]
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (10g, 45.8 mmol) in 50 ml of dichloromethane.[8]
-
Add the Di-tert-butyl dicarbonate solution dropwise to the cooled ethylenediamine solution.[8]
-
After the addition is complete, stir the reaction mixture for 12 hours at room temperature.[8]
-
The resulting precipitate is filtered and washed with dichloromethane to yield the product.[8]
-
Method 2: Sequential Acid and Boc₂O Addition
-
Materials: Methanol, HCl gas, Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Water, Diethyl ether, NaOH solution.
-
Procedure:
-
To 150 mL of methanol, cooled to 0 °C, add HCl gas (17 g) with stirring for 15 minutes.[5]
-
Carefully add this solution to ethylenediamine (28 g, 0.466 mol) at 0 °C. Stir the mixture for 15 minutes at room temperature.[4][5]
-
Add 50 mL of water and stir for an additional 30 minutes.[4]
-
To this solution, add a solution of Di-tert-butyl dicarbonate (101 g, 0.466 mol) in 200 mL of methanol over 10 minutes at room temperature. Stir the resulting solution for 1 hour.[4][5]
-
After the reaction is complete, evaporate the methanol. Add diethyl ether to remove any unreacted diamine.[5]
-
Add NaOH solution to neutralize the HCl salt.[5]
-
Extract the product with an organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to yield the product.[4]
-
Method 3: Using tert-Butyl Phenyl Carbonate
-
Materials: 1,2-ethanediamine, tert-Butyl phenyl carbonate, Absolute Ethanol, Water, 2M HCl, 2M NaOH, Dichloromethane (CH₂Cl₂), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a 500-mL round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).[6]
-
Add tert-butyl phenyl carbonate (64.62 g, 0.33 mol) to the solution.[6]
-
Heat the reaction mixture to a gentle reflux overnight (18 hours), ensuring the oil bath temperature does not exceed 80 °C.[6]
-
Cool the reaction mixture to room temperature and concentrate the solution to approximately 150 mL using a rotary evaporator.[6]
-
Add 300 mL of water and carefully adjust the pH to approximately 3 by adding 2M aqueous HCl.[6]
-
Extract the aqueous solution with CH₂Cl₂ (3 x 400 mL) to remove unreacted starting material and byproducts.[6]
-
Adjust the pH of the aqueous phase to 12 by adding 2M aqueous NaOH.[6]
-
Extract the product from the basic aqueous phase with CH₂Cl₂ (5 x 500 mL).[6]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the title compound as a yellow oil.[6]
-
Visualizations
References
Application Notes and Protocols for Reactions of (2-Aminoethyl)carbamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions for key reactions involving (2-aminoethyl)carbamic acid and its derivatives, particularly the widely used N-tert-butoxycarbonyl (Boc) protected form, N-Boc-ethylenediamine. This versatile building block is a cornerstone in medicinal chemistry, serving as a fundamental linker in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.
Synthesis of N-Boc-ethylenediamine
The selective mono-protection of ethylenediamine (B42938) is a crucial first step for its use as a bifunctional linker. Several methods have been established to achieve high yields of the desired N-Boc-ethylenediamine while minimizing the formation of the di-substituted byproduct.
Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
A common and straightforward method involves the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 150 mmol) in dichloromethane (B109758) (DCM, 100 mL).[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (e.g., a molar equivalent to the desired mono-protected product) in DCM dropwise to the stirred ethylenediamine solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure N-Boc-ethylenediamine.[1]
Reaction with tert-butyl (p-nitrophenyl) carbonate
An alternative method utilizes tert-butyl (p-nitrophenyl) carbonate as the Boc-donating reagent.
Experimental Protocol:
-
Synthesize tert-butyl (p-nitrophenyl) carbonate by reacting p-nitrophenol with (Boc)₂O in the presence of aqueous sodium hydroxide (B78521).[2]
-
In a round-bottom flask, reflux the synthesized tert-butyl (p-nitrophenyl) carbonate (1 mol) and ethylenediamine (1 mol) in ethyl acetate (B1210297) (1000 mL) for 5-6 hours.[2]
-
Cool the reaction mixture to room temperature and add 2 mol/L aqueous sodium hydroxide solution (1000 mL).[2]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).[2]
-
Combine the organic layers, wash with saturated brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the product.[2]
| Method | Boc Reagent | Solvent | Temperature | Typical Yield | Reference |
| 1 | Di-tert-butyl dicarbonate | Dichloromethane | 0°C to RT | High | [1] |
| 2 | tert-butyl (p-nitrophenyl) carbonate | Ethyl Acetate | Reflux | 82-86% | [2] |
Deprotection of N-Boc-ethylenediamine
The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent reactions. This can be achieved under acidic, thermal, or basic conditions.
Acidic Deprotection
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for efficient Boc deprotection at room temperature.[3]
Experimental Protocol (TFA):
-
Dissolve the N-Boc-protected amine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature and monitor for the completion of the deprotection (typically rapid).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.
Thermal Deprotection
Heating N-Boc protected amines in the absence of an acid catalyst can also effect deprotection, with the potential for selective removal of aryl N-Boc groups in the presence of alkyl N-Boc groups.
Experimental Protocol:
-
Prepare a solution of the N-Boc protected amine in a high-boiling solvent such as methanol (B129727) or trifluoroethanol.
-
Heat the solution in a sealed vessel or a continuous flow reactor to temperatures ranging from 150°C to 240°C.
-
Monitor the reaction progress to determine the optimal time and temperature for complete deprotection.
-
Cool the reaction mixture and concentrate to obtain the deprotected amine.
| Condition | Reagent/Method | Solvent | Temperature | Key Feature |
| Acidic | TFA or HCl | Dichloromethane | Room Temperature | Fast and efficient |
| Thermal | Heat | Methanol, TFE | 150-240°C | Catalyst-free, potential for selectivity |
Core Reactions of N-Boc-ethylenediamine
The free primary amine of N-Boc-ethylenediamine is a versatile nucleophile for a variety of bond-forming reactions crucial for drug development.
Amide Bond Formation (Acylation)
The reaction of N-Boc-ethylenediamine with a carboxylic acid or its activated derivative is a fundamental step in constructing linkers and attaching payloads.
Experimental Protocol (via Acyl Chloride):
-
In a reaction vessel, dissolve the carboxylic acid (1 eq.) in DCM (20 mL).[3]
-
Add oxalyl chloride (2.3 eq.) followed by a catalytic amount of DMF (2 drops) and stir for 1 hour to form the acyl chloride.[3]
-
Concentrate the mixture in vacuo to remove excess reagents.
-
Immediately dissolve the crude acyl chloride in a suitable solvent and add a solution of N-Boc-ethylenediamine (e.g., 0.8 eq.) and a base (e.g., triethylamine) in DCM.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for Amide Bond Formation.
| Reagents | Base | Solvent | Temperature | Time | Yield |
| Carboxylic Acid, (COCl)₂, DMF (cat.), N-Boc-ethylenediamine | Triethylamine (B128534) | Dichloromethane | Room Temperature | ~1-16 h | 91% (example)[3] |
| Carboxylic Acid, EDC, HOBt, N-Boc-ethylenediamine | DIPEA | DMF or CH₃CN | Room Temperature | ~1-14 h | Variable |
| Carboxylic Acid, HATU, N-Boc-ethylenediamine | DIPEA | DMF | Room Temperature | 30-60 min | High |
Urea Formation
Ureas are important functional groups in many bioactive molecules. They can be synthesized by reacting N-Boc-ethylenediamine with an isocyanate.
Experimental Protocol:
-
Dissolve N-Boc-ethylenediamine in a suitable aprotic solvent such as DMF, THF, or DCM.
-
Add the desired isocyanate to the solution at room temperature.
-
Stir the reaction mixture. The reaction is typically fast and proceeds without the need for a base.[4]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by removing the solvent and purified by crystallization or chromatography.
A one-pot method allows for the in-situ generation of the isocyanate from a Boc-protected amine, which then reacts with another amine.[5]
| Starting Materials | Reagents for Isocyanate Formation (if applicable) | Solvent | Temperature | Key Feature |
| N-Boc-ethylenediamine + Isocyanate | N/A | DMF, THF, or DCM | Room Temperature | Simple and direct |
| N-Boc-amine + another amine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | Dichloromethane | 0°C to Room Temp | One-pot synthesis |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is used to introduce alkyl groups to the amine.
Experimental Protocol:
-
To a solution of an aldehyde (1.0 mmol) and N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride (1.0 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature.[6]
-
Stir the mixture vigorously for 1 hour to form the imine intermediate.[6]
-
Add sodium triacetoxyborohydride (B8407120) (2.0 mmol) portion-wise to the reaction.[6]
-
Continue stirring at room temperature for an additional 4 hours.[6]
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.[6]
| Carbonyl Compound | Amine Source | Reducing Agent | Base | Solvent | Time |
| Aldehyde or Ketone | N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine HCl | Sodium triacetoxyborohydride | Triethylamine | Dichloromethane | 5 hours |
Application in PROTAC Synthesis
N-Boc-ethylenediamine and other mono-protected diamines are key building blocks for the linkers in Proteolysis Targeting Chimeras (PROTACs). The synthesis generally involves a stepwise approach of amide bond formation followed by deprotection.
Caption: General workflow for PROTAC synthesis.
General Synthetic Strategy:
-
First Amide Coupling: An activated E3 ligase ligand (e.g., an NHS ester) is reacted with a mono-N-Boc diamine linker in the presence of a base like DIPEA.[7]
-
Boc Deprotection: The resulting intermediate is treated with TFA to remove the Boc group, exposing a free amine.[7]
-
Second Amide Coupling: The deprotected intermediate is then coupled with an activated ligand for the protein of interest (POI) to form the final PROTAC.[7]
-
Purification: Resin-bound scavengers can be used for purification in high-throughput synthesis, followed by dissolution in DMSO for biological assays.[7]
The modular nature of this synthesis allows for the rapid generation of PROTAC libraries with diverse linkers to optimize degradation activity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Amine Protection Using tert-Butyl (2-Aminoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate assembly of pharmaceutical agents and other complex molecules, the selective protection of amine functionalities is a cornerstone strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group, lauded for its stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and protocols for the synthesis of tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine, a versatile building block where one of the two primary amines of ethylenediamine (B42938) is selectively protected with a Boc group. This mono-protected diamine is a crucial intermediate in the synthesis of various pharmaceuticals and functionalized materials.[3][4]
The differential reactivity of the two nitrogen atoms in tert-butyl (2-aminoethyl)carbamate—one acylated and deactivated, the other a free primary amine—allows for sequential and controlled chemical modifications. This attribute is pivotal in multi-step syntheses, enabling the selective functionalization of the free amine while the Boc-protected amine remains shielded.[1][5] These notes will detail common and efficient synthetic protocols, present key quantitative data, and illustrate the underlying chemical principles and workflows.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂O₂ | [6] |
| Molecular Weight | 160.21 g/mol | [4] |
| CAS Number | 57260-73-8 | [4] |
| Appearance | Colorless or light yellow liquid/solid | [7] |
| Solubility | Soluble in polar solvents (water, alcohols) | [7] |
| Storage Conditions | Freeze (< -15 °C) | [4] |
Reaction Mechanism and Workflow
The selective mono-Boc protection of ethylenediamine relies on controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the reaction conditions to favor the formation of the mono-protected product over the di-protected byproduct.
The experimental workflow for a typical synthesis involves the controlled addition of the Boc-anhydride to the diamine, followed by workup and purification to isolate the desired mono-protected product.
Experimental Protocols
Several methods have been reported for the selective mono-Boc protection of ethylenediamine. The choice of protocol may depend on the scale of the reaction, available reagents, and desired purity.
Protocol 1: Direct Protection in Dichloromethane
This method utilizes a large excess of ethylenediamine to statistically favor mono-protection.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (e.g., 150 mmol) in dichloromethane (100 mL).[7][8]
-
Cool the stirred solution to 0 °C in an ice bath.[7]
-
Dissolve di-tert-butyl dicarbonate (e.g., 25 mmol) in dichloromethane (100 mL) and add it dropwise to the ethylenediamine solution over 3 hours.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, wash the reaction mixture with water and then with brine.[8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[8]
-
If necessary, purify the product by column chromatography.[8]
Protocol 2: Mono-Protonation Strategy
This "one-pot" procedure involves the mono-protonation of the diamine with an acid, rendering one amine group unreactive towards Boc₂O.[9][10]
Materials:
-
Ethylenediamine
-
Anhydrous Methanol (B129727) (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) or HCl gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve ethylenediamine (1 eq) in anhydrous methanol at 0 °C with stirring.[9]
-
Slowly add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate may form.[9]
-
Allow the mixture to warm to room temperature, then add water (approx. 1 mL per gram of diamine).[9]
-
Add a solution of Boc₂O (1 eq) in methanol.[9]
-
Stir the mixture at room temperature for 1 hour.[9]
-
Dilute the reaction with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.[9]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[9]
-
Extract the product into dichloromethane (3x).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure mono-protected product.[9]
Quantitative Data Summary
The yield of tert-butyl (2-aminoethyl)carbamate can vary significantly depending on the protocol employed. The following table summarizes reported yields from various methods.
| Method | Diamine:Boc₂O Ratio | Solvent(s) | Yield (%) | Reference(s) |
| Direct Protection (Excess Diamine) | ~6:1 | Dichloromethane | High | [7] |
| HCl Salt Formation | 1:1 | aq. Methanol | 87% | [10][11] |
| Me₃SiCl as HCl Source | 1:1 | Methanol | 66-80% | [9] |
| Flow Chemistry | 1:0.8 | Methanol | ~45% | [10][12] |
Applications in Drug Development and Synthesis
tert-Butyl (2-aminoethyl)carbamate is a valuable intermediate in pharmaceutical synthesis. Its bifunctional nature is exploited in the construction of more complex molecular architectures.[5]
A prominent application is in the synthesis of Suvorexant , a dual orexin (B13118510) receptor antagonist for the treatment of insomnia.[5] The N-Boc-ethylenediamine fragment serves as a key building block for constructing the diazepane core of the drug.[5]
Furthermore, this compound is utilized in:
-
Polymer Chemistry: As an initiator or monomer in the synthesis of functional polymers and polyamides for applications in drug delivery and biomaterials.[13]
-
Bioconjugation: To link biomolecules with drugs or imaging agents, creating targeted therapies.[3]
-
General Organic Synthesis: As a versatile building block for creating a wide range of nitrogen-containing compounds.[3]
Safety and Handling
-
Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood.[8]
-
Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and moisture-sensitive.[8]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The selective mono-Boc protection of ethylenediamine to produce tert-butyl (2-aminoethyl)carbamate is a fundamental transformation that yields a highly valuable and versatile synthetic intermediate. The protocols described herein offer researchers a range of options to achieve this protection efficiently. The strategic use of this building block, particularly in the synthesis of pharmaceuticals like Suvorexant, underscores its importance in modern drug discovery and development. Careful selection of the synthetic method based on scale, cost, and desired purity will enable the successful application of this key molecule in various research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-BOC-ethylenediamine *CAS 57260-73-8* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. sciforum.net [sciforum.net]
- 11. bioorg.org [bioorg.org]
- 12. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for (2-Aminoethyl)carbamic Acid Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific chemical moieties is a cornerstone of nanotechnology, enabling the development of sophisticated platforms for a myriad of biomedical applications, including targeted drug delivery, gene therapy, and advanced diagnostics. Among the various functional groups, primary amines are particularly valuable due to their positive charge at physiological pH and their ability to be readily conjugated with a wide range of molecules such as drugs, targeting ligands, and nucleic acids.
This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with (2-Aminoethyl)carbamic acid. This bifunctional linker introduces a primary amine at the terminus of a short spacer arm, which can enhance the accessibility of the amine for subsequent conjugation reactions and improve the nanoparticle's interaction with biological systems. The protocols provided herein are broadly applicable to a range of nanoparticle types, with a particular focus on those possessing carboxyl groups on their surface.
Applications
Nanoparticles functionalized with this compound offer several advantages that make them highly suitable for various biomedical applications:
-
Targeted Drug Delivery: The terminal amine group can be conjugated to targeting ligands such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic payloads to diseased cells and tissues, thereby enhancing efficacy and reducing off-target toxicity.[]
-
Gene Delivery: The positive surface charge imparted by the amine groups facilitates the electrostatic interaction and complexation with negatively charged nucleic acids like siRNA and DNA, protecting them from degradation and aiding in their cellular uptake.
-
Bioimaging: Fluorescent dyes or contrast agents can be attached to the amine-functionalized nanoparticles, allowing for the tracking and visualization of the nanoparticles in vitro and in vivo.
-
Theranostics: These functionalized nanoparticles can be engineered to combine therapeutic and diagnostic capabilities in a single platform, enabling simultaneous monitoring of treatment response.[2]
Data Presentation
The successful functionalization of nanoparticles with this compound can be verified through various characterization techniques. The following tables summarize typical quantitative data obtained before and after functionalization.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (Carboxylated) | Amine-Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -25 ± 3 | +35 ± 4 |
Note: Values are representative and may vary depending on the nanoparticle core material, size, and functionalization efficiency.
Table 2: Drug Loading and Encapsulation Efficiency
| Therapeutic Agent | Nanoparticle Formulation | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) |
| Doxorubicin | Amine-Functionalized Nanoparticles | 10.5 ± 1.2 | 85 ± 5 |
| siRNA | Amine-Functionalized Nanoparticles | 2.8 ± 0.5 | 95 ± 3 |
Note: Drug loading and encapsulation efficiency are highly dependent on the specific drug, nanoparticle characteristics, and loading method.[3][4]
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with Boc-protected this compound via EDC/NHS Chemistry
This protocol describes the covalent conjugation of N-Boc-(2-aminoethyl)carbamic acid to nanoparticles with surface carboxyl groups using the water-soluble carbodiimide (B86325) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysulfosuccinimide (Sulfo-NHS). The Boc protecting group is subsequently removed to expose the primary amine.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
N-Boc-(2-aminoethyl)carbamic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl, pH 7.4
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% v/v)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate
-
Ultrapure water
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Sonicate the suspension briefly to ensure uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.[5]
-
-
Washing:
-
Centrifuge the activated nanoparticles at a speed sufficient to pellet them (e.g., 15,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and Sulfo-NHS.
-
-
Conjugation with Boc-protected this compound:
-
Prepare a 10 mg/mL solution of N-Boc-(2-aminoethyl)carbamic acid in Coupling Buffer.
-
Add 100 µL of the N-Boc-(2-aminoethyl)carbamic acid solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Quenching and Washing:
-
Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Wash the nanoparticles three times with PBS (pH 7.4) by centrifugation and resuspension to remove unreacted reagents.
-
-
Boc Deprotection:
-
After the final wash, resuspend the nanoparticle pellet in 1 mL of the Deprotection Solution (TFA in DCM).
-
Incubate for 1 hour at room temperature with occasional vortexing.
-
Centrifuge to pellet the nanoparticles and carefully remove the deprotection solution.
-
-
Neutralization and Final Washing:
-
Resuspend the nanoparticle pellet in 1 mL of Neutralization Buffer and incubate for 5 minutes.
-
Wash the amine-functionalized nanoparticles three times with ultrapure water.
-
-
Final Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in the desired buffer for your application.
-
Store the amine-functionalized nanoparticles at 4°C.
-
Protocol 2: Characterization of Amine-Functionalized Nanoparticles
A. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Dilute a small aliquot of the bare and amine-functionalized nanoparticle suspensions in ultrapure water or a suitable buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
A successful functionalization is indicated by an increase in hydrodynamic diameter and a shift in zeta potential from negative to positive.[6][7]
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a sample of the bare and amine-functionalized nanoparticles.
-
Acquire FTIR spectra of the dried samples.
-
Successful functionalization can be confirmed by the appearance of new peaks corresponding to N-H stretching and bending vibrations in the spectrum of the functionalized nanoparticles.
C. Quantification of Surface Amine Groups (Ninhydrin Assay):
-
Prepare a standard curve using a known concentration of a primary amine (e.g., ethylenediamine).
-
Disperse a known amount of amine-functionalized nanoparticles in a reaction buffer.
-
Add the ninhydrin (B49086) reagent to the standards and the nanoparticle suspension.
-
Heat the mixtures according to the assay kit instructions (e.g., 100°C for 15 minutes).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Quantify the number of amine groups on the nanoparticles by comparing their absorbance to the standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for the functionalization of nanoparticles.
Signaling Pathway: Nanoparticle Modulation of PI3K/Akt/mTOR Pathway
Amine-functionalized nanoparticles can influence cellular signaling pathways, which is particularly relevant in cancer therapy. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Nanoparticles can be designed to either inhibit or activate this pathway depending on the therapeutic strategy.[8][9][10] For instance, nanoparticles can deliver inhibitors of this pathway or their surface properties can directly modulate the signaling cascade.[11]
Caption: Nanoparticle interaction with the PI3K/Akt/mTOR pathway.
References
- 2. Multifunctional magnetic nanoparticles for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cjmb.org [cjmb.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application of (2-Aminoethyl)carbamic Acid Derivatives in Drug Delivery Systems
Introduction
Derivatives of (2-Aminoethyl)carbamic acid, particularly in their N-Boc protected form (tert-butyl (2-aminoethyl)carbamate or N-Boc-ethylenediamine), are pivotal building blocks in the design of advanced drug delivery systems.[1][2][3] The presence of a protected amine allows for selective reactions, enabling the precise engineering of linkers and spacers for conjugating therapeutic agents to various carriers.[1][2] This bifunctionality is crucial for creating sophisticated nanomedicines, including functionalized nanoparticles, antibody-drug conjugates (ADCs), and stimuli-responsive hydrogels.
The carbamate (B1207046) linkage itself is a key feature, offering a balance of stability in systemic circulation and susceptibility to cleavage at the target site, which can be triggered by specific physiological conditions like pH or enzymatic activity.[4][5] This controlled-release mechanism is fundamental to minimizing off-target toxicity and enhancing the therapeutic index of potent drugs.[4] These application notes provide a comprehensive overview of the use of this compound derivatives in drug delivery, complete with detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in this field.
Key Applications
The versatility of this compound derivatives allows for their use in several key areas of drug delivery:
-
Nanoparticle Functionalization: The free amine group (after deprotection) serves as an attachment point for drugs, targeting ligands (e.g., antibodies, peptides), and imaging agents on the surface of nanoparticles.[2]
-
Linkers in Antibody-Drug Conjugates (ADCs): These molecules are integral to cleavable linker systems in ADCs, which are designed to release cytotoxic payloads specifically within tumor cells.[6][7]
-
Hydrogel Formation: As cross-linking agents, they can be used to synthesize pH-responsive hydrogels that swell or degrade in acidic environments (like tumors or endosomes) to release their cargo.[8][9]
Data Presentation: Performance Metrics
The following tables summarize representative quantitative data for drug delivery systems utilizing this compound-based linkers.
| Nanoparticle Type | Drug | Linker Type | Drug Loading Efficiency (DLE %) | Encapsulation Efficiency (EE %) | Reference |
| PLGA Nanoparticles | Doxorubicin | Carbamate | 15.2 ± 2.1 | 85.7 ± 5.4 | Fictionalized Data |
| Gold Nanoparticles | Paclitaxel | Thiol-PEG-Carbamate | 12.8 ± 1.9 | 91.3 ± 4.8 | Fictionalized Data |
| Liposomes | Camptothecin | Carbamate-Lipid | 18.5 ± 2.5 | 89.1 ± 6.2 | Fictionalized Data |
| Table 1: Drug Loading and Encapsulation Efficiency. |
| Carrier System | Drug | pH | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) | Reference |
| pH-Responsive Hydrogel | Doxorubicin | 5.5 | 65.8 ± 4.3 | 88.2 ± 5.1 | Fictionalized Data |
| pH-Responsive Hydrogel | Doxorubicin | 7.4 | 15.2 ± 2.1 | 25.7 ± 3.3 | Fictionalized Data |
| ADC in Lysosomal Assay | MMAE | 5.0 | 89.5 ± 6.7 | 95.1 ± 4.9 | Fictionalized Data |
| ADC in Plasma Assay | MMAE | 7.4 | 5.1 ± 1.5 | 10.3 ± 2.4 | Fictionalized Data |
| Table 2: pH-Dependent Drug Release Kinetics. |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with N-Boc-ethylenediamine
This protocol details the surface modification of pre-fabricated carboxylated nanoparticles (e.g., PLGA nanoparticles) with N-Boc-ethylenediamine to introduce a protected amine functionality.
Materials:
-
Carboxylated nanoparticles (10 mg/mL suspension in MES buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
N-Boc-ethylenediamine
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM glycine)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend 10 mg of carboxylated nanoparticles in 1 mL of MES buffer. Sonicate for 2 minutes to ensure a homogenous suspension.
-
Activation of Carboxyl Groups: Add 100 µL of freshly prepared EDC solution (20 mg/mL in MES buffer) and 100 µL of NHS solution (50 mg/mL in MES buffer) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.
-
Conjugation: Add 50 µL of N-Boc-ethylenediamine (100 mg/mL in MES buffer) to the activated nanoparticle suspension. Incubate for 4 hours at room temperature with gentle shaking.
-
Quenching: Add 200 µL of quenching solution and incubate for 20 minutes to deactivate unreacted NHS esters.
-
Washing: Centrifuge the suspension at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS. Repeat this washing step three times to remove unreacted reagents.
-
Final Resuspension: Resuspend the purified N-Boc-functionalized nanoparticles in a suitable buffer for storage at 4°C.
Protocol 2: Boc Deprotection and Drug Conjugation
This protocol describes the removal of the Boc protecting group to expose the primary amine, followed by conjugation of a carboxyl-containing drug.
Materials:
-
N-Boc-functionalized nanoparticles (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxyl-containing drug (e.g., Doxorubicin)
-
EDC and NHS
-
PBS (pH 7.4)
Procedure:
-
Boc Deprotection: Resuspend the N-Boc-functionalized nanoparticles in a 1:1 (v/v) solution of TFA and DCM. Incubate for 1 hour at room temperature. Remove the TFA/DCM solution by rotary evaporation or under a stream of nitrogen. Wash the resulting amine-functionalized nanoparticles three times with PBS as described in Protocol 1.
-
Drug Activation: Dissolve the carboxyl-containing drug in a suitable solvent (e.g., DMSO) and activate it with EDC/NHS as described in Protocol 1, Step 2.
-
Drug Conjugation: Add the activated drug solution to the amine-functionalized nanoparticle suspension. Incubate for 4-6 hours at room temperature with gentle shaking.
-
Purification: Purify the drug-conjugated nanoparticles by repeated centrifugation and washing with PBS to remove unconjugated drug and reagents.
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol outlines a method to assess the drug release profile of the synthesized nanoparticles under different pH conditions.
Materials:
-
Drug-conjugated nanoparticles
-
PBS (pH 7.4)
-
Acetate (B1210297) buffer (pH 5.5)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL suspension of the drug-conjugated nanoparticles in both pH 7.4 PBS and pH 5.5 acetate buffer.
-
Dialysis Setup: Transfer 1 mL of each nanoparticle suspension into separate dialysis tubes. Place each tube into a beaker containing 50 mL of the corresponding buffer.
-
Incubation: Incubate the beakers at 37°C with gentle stirring.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from each beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loading.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: ADC targeting and intracellular drug release pathway.
References
- 1. This compound | 109-58-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogels based on pH-responsive reversible carbon–nitrogen double-bond linkages for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Selective Mono-Carbamate Protection of Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective protection of one amino group in a diamine is a critical and often challenging transformation in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Mono-protected diamines are versatile building blocks, enabling the sequential functionalization of the two nitrogen atoms. This document provides a detailed protocol for the selective mono-carbamate protection of diamines, with a primary focus on the widely used tert-butoxycarbonyl (Boc) group.
Introduction
The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. For diamines, achieving selective mono-protection is often complicated by the formation of a mixture of mono- and di-protected products, as well as unreacted starting material.[1] Various methods have been developed to favor mono-protection, including using a large excess of the diamine or slow addition of the protecting group reagent.[2] However, these methods can be inefficient, especially when dealing with valuable or complex diamines.
A highly effective and widely adopted "one-pot" protocol involves the selective deactivation of one amino group through mono-protonation.[1][3][4] By adding one equivalent of an acid, one amine is converted to its ammonium (B1175870) salt, rendering it non-nucleophilic. The remaining free amine can then selectively react with an electrophilic carbamate (B1207046) precursor, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to yield the desired mono-protected product in high yield.[3] This method is applicable to a broad range of symmetric and unsymmetric diamines.[5]
General Reaction Scheme
The overall strategy relies on the differentiation of the two amine functionalities by protonation, followed by carbamate formation.
Caption: General reaction scheme for selective mono-Boc protection of a diamine.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Diamines using in situ HCl Generation
This protocol is a robust and scalable method for a variety of diamines.[3][4]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amine groups. Stir the mixture for a short period at this temperature.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[6]
-
Add water, followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[3][4]
-
Stir the reaction at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[3][4]
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.[3][4]
-
Extract the product into dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.[3]
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Selective Mono-Carbamate Protection using Alkyl Phenyl Carbonates
This method is suitable for introducing not only the Boc group but also other carbamates like Cbz (benzyloxycarbonyl) and Alloc (allyloxycarbonyl).[7]
Materials:
-
Diamine (1.0 equiv)
-
Alkyl phenyl carbonate (e.g., tert-butyl phenyl carbonate, benzyl (B1604629) phenyl carbonate) (1.0 equiv)
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the diamine (1.0 equiv) and the corresponding alkyl phenyl carbonate (1.0 equiv) in absolute ethanol.
-
Heat the reaction mixture to reflux overnight (approximately 18 hours).[7]
-
Cool the mixture to room temperature and concentrate it under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 3 with a 2 M HCl solution.[7]
-
Extract the aqueous layer with dichloromethane to remove any di-protected diamine and phenol (B47542) byproduct.[7]
-
Adjust the aqueous phase to pH 12 with a 2 M NaOH solution.[7]
-
Extract the mono-protected diamine with dichloromethane (multiple extractions).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.[7]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the selective mono-Boc protection protocol.
Caption: Experimental workflow for the "one-pot" mono-Boc protection of a diamine.
Data Presentation
The following table summarizes the yields of mono-Boc protected diamines for various substrates using the in situ HCl generation method.
| Entry | Diamine | Product | Yield (%) | Reference |
| 1 | Ethylenediamine | tert-butyl (2-aminoethyl)carbamate | 87 | [8] |
| 2 | 1,3-Diaminopropane | tert-butyl (3-aminopropyl)carbamate | 75 | [8] |
| 3 | 1,4-Diaminobutane | tert-butyl (4-aminobutyl)carbamate | 65 | [8] |
| 4 | 1,6-Diaminohexane | tert-butyl (6-aminohexyl)carbamate | 74 | [8] |
| 5 | (1R,2R)-Cyclohexane-1,2-diamine | tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | [4] |
| 6 | Piperazine | tert-butyl piperazine-1-carboxylate | 80 | [8] |
| 7 | 1-(2-Aminoethyl)piperazine | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | 95 | [8] |
Discussion
The mono-protonation strategy is highly effective for a wide range of diamines, including simple aliphatic, cyclic, and unsymmetrical substrates. The selectivity arises from the significant difference in nucleophilicity between the free amine and the protonated ammonium salt. The latter is deactivated and does not react with the electrophilic Boc-anhydride.[3]
For unsymmetrical diamines, the selectivity of protonation and subsequent protection can be influenced by the basicity and steric hindrance of the different amino groups. For instance, in the case of racemic 1,2-propanediamine, the mono-protection preferentially occurs at the C-1 amine, suggesting that the more basic C-2 amine is preferentially protonated.[4]
While the Boc group is widely used due to its stability under many reaction conditions and its facile removal under mild acidic conditions, other carbamate protecting groups such as Cbz and Fmoc are also valuable.[6] The choice of protecting group should be guided by the overall synthetic strategy, particularly the orthogonality required for subsequent deprotection steps. The use of alkyl phenyl carbonates provides a versatile method for introducing these alternative carbamate protecting groups.[7]
Conclusion
The protocol for selective mono-carbamate protection of diamines via mono-protonation is a reliable, efficient, and scalable method. It offers significant advantages over other techniques by avoiding the need for a large excess of the diamine or tedious chromatographic separations. This makes it a valuable tool for researchers and scientists in academic and industrial settings, particularly in the field of drug development where mono-functionalized diamines are crucial intermediates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. bioorg.org [bioorg.org]
- 6. benchchem.com [benchchem.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. researchgate.net [researchgate.net]
The Use of (2-Aminoethyl)carbamic Acid Derivatives in Solid-Phase Synthesis of Peptide Nucleic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminoethyl)carbamic acid itself is not directly utilized in solid-phase peptide synthesis (SPPS). However, its core structural motif is fundamental to the backbone of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA. The monomer unit for PNA synthesis is N-(2-aminoethyl)glycine, a derivative of this compound. PNAs exhibit exceptional binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutic research.[1][2]
The synthesis of PNA oligomers is performed using solid-phase techniques analogous to SPPS, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) for N-terminal protection.[1][3] This document provides detailed application notes and protocols for the solid-phase synthesis of PNAs using Fmoc-protected N-(2-aminoethyl)glycine (Fmoc-PNA) monomers.
Core Concepts in Solid-Phase PNA Synthesis
Solid-phase PNA synthesis involves the sequential addition of Fmoc-protected PNA monomers to a growing chain anchored to an insoluble resin support. Each cycle of monomer addition consists of three main steps:
-
Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminus of the growing PNA chain.
-
Monomer Coupling: Activation of the incoming Fmoc-PNA monomer's carboxyl group and its subsequent coupling to the deprotected N-terminus of the resin-bound PNA.
-
Capping (Optional but Recommended): Acetylation of any unreacted N-terminal amines to prevent the formation of deletion sequences.
This cyclical process is repeated until the desired PNA sequence is assembled. Finally, the PNA oligomer is cleaved from the resin, and the nucleobase-protecting groups are removed.
Data Presentation: PNA Synthesis Parameters
The efficiency and purity of PNA synthesis are influenced by various factors, including the choice of solid support, coupling reagents, and deprotection conditions. The following table summarizes key parameters and findings from relevant studies.
| Parameter | Recommended Material/Condition | Key Findings & Remarks |
| Solid Support | Polyethylene glycol-derivatized polystyrene (PEG-PS) | Provides good swelling properties and minimizes aggregation. Optimal loading is typically below 0.2 mmol/g.[2] |
| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile protecting group, allowing for orthogonal deprotection strategies.[1][3] |
| Nucleobase Protecting Groups | Bhoc (benzhydryloxycarbonyl) or Boc (tert-butyloxycarbonyl) | Bhoc is commonly used but may require extended coupling times.[1] Bis-N-Boc protection is a viable alternative.[1] |
| Coupling Reagents | HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU and HBTU are efficient activating reagents for PNA monomer coupling.[4][5] |
| Fmoc Deprotection Reagent | 20% piperidine (B6355638) in DMF (N,N-dimethylformamide) | Standard reagent for Fmoc removal.[4] |
| Cleavage Cocktail | TFA (trifluoroacetic acid) with scavengers (e.g., m-cresol) | Cleaves the PNA from the resin and removes Bhoc/Boc protecting groups.[2] |
| Average Yield per Cycle | ~97.1% | Reported for a model 17-mer PNA oligomer synthesis.[5][6] |
| Crude Purity (Automated Flow Synthesis) | 52% - 90% | For a 12-mer and 18-mer PNA, respectively, demonstrating the efficiency of flow chemistry.[7] |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of PNA oligomers using Fmoc chemistry.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable solid support (e.g., PEG-PS resin, 0.1-0.2 mmol/g loading) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swollen resin.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 10 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) to ensure complete removal of piperidine.[4]
Protocol 3: PNA Monomer Coupling
-
In a separate vial, dissolve the Fmoc-PNA monomer (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF or NMP (N-Methyl-2-pyrrolidone).
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the monomer solution to activate it.
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the reaction mixture for 40-60 minutes at room temperature.[4]
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 times).
Protocol 4: Capping
-
Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., 1:2:3 v/v/v).
-
Add the capping solution to the resin and agitate for 10 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times).
-
A qualitative Kaiser test can be performed to ensure complete capping of unreacted amines. If the test is positive, the coupling and capping steps should be repeated.
Protocol 5: Chain Elongation
Repeat the Fmoc deprotection (Protocol 2), PNA monomer coupling (Protocol 3), and capping (Protocol 4) cycles for each subsequent monomer until the desired PNA sequence is assembled.
Protocol 6: Cleavage and Deprotection
-
After the final monomer coupling and deprotection cycle, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA) and a scavenger, such as m-cresol (B1676322) (e.g., 95:5 v/v).[2]
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved PNA.
-
Precipitate the crude PNA from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the crude PNA pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 7: Purification and Analysis
-
Dissolve the crude PNA in a solution of 0.1% TFA in water.[2]
-
Purify the PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.[2][8] A common mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Analyze the purified PNA fractions by MALDI-TOF mass spectrometry to confirm the molecular weight of the desired product.[2][8]
Mandatory Visualizations
Caption: Structure of an Fmoc-protected PNA monomer.
Caption: General workflow for solid-phase PNA synthesis.
Caption: Workflow for PNA cleavage, deprotection, and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 5. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
(2-Aminoethyl)carbamic Acid: A Versatile Precursor for Advanced Chelating Agents
(2-Aminoethyl)carbamic acid and its derivatives are emerging as crucial precursors in the synthesis of sophisticated chelating agents with wide-ranging applications in research, diagnostics, and therapeutics. These compounds offer a versatile platform for the design of ligands capable of sequestering various metal ions, playing a significant role in fields from heavy metal remediation to the development of novel anticancer drugs. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound-derived chelators.
Application Notes
Heavy Metal Sequestration
Chelating agents derived from this compound, such as N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), exhibit a high affinity for heavy metal ions. This property is invaluable for environmental remediation efforts, particularly in the removal of toxic metals like lead, cadmium, and mercury from contaminated water sources. The ethylenediamine (B42938) backbone provides a stable scaffold for the coordinating arms, which can be tailored to achieve selectivity for specific metal ions.
Modulators of Cellular Signaling
The ability of these chelating agents to bind essential metal ions like zinc and copper makes them potent tools for studying and modulating cellular signaling pathways. Zinc, for instance, is a critical cofactor for numerous enzymes and transcription factors, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer. By chelating intracellular zinc, agents like BPEN can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents.
Analytical Chemistry and Imaging
The formation of stable and often colored complexes with metal ions makes ethylenediamine-based chelators useful reagents in analytical chemistry for the spectrophotometric and potentiometric determination of metal ion concentrations. Furthermore, when conjugated with imaging moieties, these chelating agents can be employed as contrast agents in medical imaging techniques to visualize the distribution of specific metal ions in biological systems.
Drug Development and Delivery
The structural versatility of this compound derivatives allows for their incorporation into larger drug molecules or delivery systems. As bifunctional chelating agents, they can be attached to antibodies or other targeting molecules to deliver radioactive metal ions for radioimmunotherapy or diagnostic imaging. Their ability to modulate the bioavailability of essential metals also opens avenues for their use in treating diseases associated with metal ion dysregulation.
Quantitative Data on Metal Chelation
The stability of the metal-ligand complex is a critical parameter for any chelating agent. The following tables summarize the stability constants (log K) for prominent chelating agents derived from ethylenediamine precursors.
Table 1: Stability Constants (log K) of Fe(III) with EDDHA and its Analogs
| Chelating Agent | Metal Ion | log K | Reference |
| o,o-EDDHA | Fe³⁺ | 35.40 - 35.86 | |
| o,p-EDDHA | Fe³⁺ | 28.72 | |
| EDDHSA | Fe³⁺ | > EDDHA | [1] |
Table 2: Stability Constants (log K) of Various Metal Ions with Ethylenediamine
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu²⁺ | 10.55 | 9.05 | -0.89 |
| Ni²⁺ | 7.32 | 6.12 | 4.11 |
| Zn²⁺ | 5.66 | 4.99 | 0.05 |
| Cd²⁺ | 5.35 | 4.47 | 1.14 |
| Fe²⁺ | 4.22 | 3.25 | 1.95 |
| Mn²⁺ | 2.73 | 2.07 | 0.88 |
Note: Data compiled from various sources.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(2-pyridylmethyl)ethylenediamine (BPEN) from N-Boc-ethylenediamine
This protocol describes the synthesis of the chelating agent BPEN starting from the this compound derivative, N-Boc-ethylenediamine.
Materials:
-
N-Boc-ethylenediamine
-
2-(Chloromethyl)pyridine (B1213738) hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve N-Boc-ethylenediamine (1 equivalent) and 2-(chloromethyl)pyridine hydrochloride (2.2 equivalents) in dichloromethane.
-
Add sodium carbonate (3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected BPEN.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected BPEN in dichloromethane.
-
Add trifluoroacetic acid (excess) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield BPEN as the final product.
-
Protocol 2: Determination of Metal Ion Concentration by Spectrophotometry
This protocol provides a general method for the spectrophotometric determination of a metal ion using an ethylenediamine-based chelating agent.
Materials:
-
Stock solution of the ethylenediamine-based chelating agent (e.g., BPEN) in a suitable solvent (e.g., ethanol, DMSO).
-
Standard solutions of the metal ion of interest at known concentrations.
-
Buffer solution to maintain the optimal pH for complex formation.
-
UV-Vis spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare all solutions to the desired concentrations.
-
Sample Preparation: For solid samples, perform acid digestion to bring the metal ions into solution. For liquid samples, adjust the pH and dilute as necessary.[2]
-
Complex Formation:
-
In a series of volumetric flasks, add a fixed volume of the sample or standard solution.
-
Add an excess of the chelating agent solution to ensure complete complexation.[2]
-
Add the buffer solution to adjust the pH to the optimal value for the specific metal-ligand complex.
-
Dilute to the mark with a suitable solvent and mix well.
-
-
Measurement:
-
Allow the color of the complex to develop fully.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the metal-chelate complex using the spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 3: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the determination of metal-ligand stability constants using potentiometric pH titration.
Materials:
-
Standardized solution of the chelating agent.
-
Standardized solution of the metal ion.
-
Standardized solution of a strong acid (e.g., HCl).
-
Standardized solution of a strong, carbonate-free base (e.g., NaOH).
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃).
-
pH meter with a glass electrode.
-
Thermostatted titration vessel.
Procedure:
-
Titration Setup:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostatted vessel, place a solution containing the chelating agent, the metal ion, and the inert salt.
-
Add a known amount of strong acid to lower the initial pH.
-
-
Titration:
-
Titrate the solution with the standardized strong base, adding small, precise increments.
-
Record the pH value after each addition, allowing the system to reach equilibrium.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Perform a separate titration of the strong acid in the absence of the ligand and metal ion to determine the electrode parameters.
-
Plot the pH versus the volume of base added for both titrations.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
Visualizations
Caption: Workflow for the synthesis of BPEN from N-Boc-ethylenediamine.
Caption: Modulation of the MAPK signaling pathway by a zinc chelating agent.
Caption: Workflow for the development of a chelating agent as a therapeutic drug.
References
Application Notes and Protocols for the Quantification of (2-Aminoethyl)carbamic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (2-Aminoethyl)carbamic acid (AEC), a molecule of interest in various research and pharmaceutical contexts. The following protocols offer a range of techniques, from direct analysis by High-Performance Liquid Chromatography (HPLC) to more sensitive methods requiring derivatization, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
This compound possesses both a primary amine and a carbamic acid functional group, rendering it polar and non-volatile. The choice of analytical method depends on the required sensitivity, selectivity, and the matrix of the sample.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A straightforward approach for direct quantification, suitable for relatively clean sample matrices and moderate concentration levels. Due to the limited UV absorbance of AEC, this method may have higher limits of detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification. This method can often be performed without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful technique for volatile compounds. Due to the non-volatile nature of AEC, a derivatization step is mandatory to increase its volatility and thermal stability. Silylation is a common and effective derivatization strategy.
Data Presentation: Quantitative Method Comparison
The following table summarizes typical quantitative performance data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after Silylation) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.5 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% | < 4% |
| Typical Run Time | 15 minutes | 10 minutes | 20 minutes |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the direct quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 or mixed-mode reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 105.1 [M+H]⁺
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of H₂O, CO₂, or NH₃.
-
3. Standard and Sample Preparation
-
Follow the same procedure as for the HPLC-UV method, using LC-MS grade solvents. For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards.
-
Quantify this compound in samples using the regression equation from the calibration curve.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol is suitable for samples where derivatization is feasible and high sensitivity is required. Derivatization is necessary to make the polar this compound volatile.[2]
1. Instrumentation and Materials
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
2. Derivatization Procedure (Silylation)
-
Pipette a known volume of the sample or standard solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the silylated derivative.
4. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
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Quantify using a calibration curve constructed from derivatized standards.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Aminoethyl)carbamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Aminoethyl)carbamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes are:
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Direct reaction of Ethylenediamine (B42938) with Carbon Dioxide: This is the most direct method where ethylenediamine reacts with CO2 to form this compound. This reaction is reversible and influenced by temperature and pressure.[1][2]
-
Protected Synthesis Routes: These methods involve the use of a protecting group on one of the amine functionalities of ethylenediamine, followed by reaction with a carboxylating agent and subsequent deprotection. A common example is the synthesis of N-Boc-ethylenediamine, a stable precursor.
Q2: What are the common side reactions to be aware of during the synthesis?
A2: The most prevalent side reactions include:
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Formation of N,N'-bis(2-aminoethyl)urea: This can occur through the reaction of the desired product with ethylenediamine, especially at higher temperatures.
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Formation of cyclic urea (B33335) (2-imidazolidinone): This is another potential byproduct, particularly when using certain catalysts or under specific temperature conditions.
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Over-alkylation/carbamoylation: In protected syntheses, the formation of a bis-carbamate protected diamine is a common side product.[3]
-
N-alkylation: In the presence of certain solvents, particularly primary alcohols, N-alkylation of the amine can occur.
Q3: How can I purify the final this compound product?
A3: Purification can be challenging due to the compound's physical properties. For protected derivatives like the tert-butyl ester, purification often involves extraction and washing steps to remove unreacted reagents and byproducts.[3] The unprotected this compound is a solid and can be isolated by filtration, though its solubility in various solvents should be considered for effective washing of impurities.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction.- Suboptimal reaction conditions (temperature, pressure).- Poor quality of starting materials.- Formation of side products. | - Increase reaction time and monitor progress using TLC or NMR.- For the direct synthesis with CO2, increase pressure and optimize temperature (higher pressures favor product formation, while higher temperatures can favor the reverse reaction).[1]- Ensure ethylenediamine is pure and dry.- Adjust reaction conditions to minimize side reactions (see below). |
| Formation of N,N'-bis(2-aminoethyl)urea | - High reaction temperature.- Excess ethylenediamine. | - Lower the reaction temperature.- Use a stoichiometric amount of ethylenediamine or a slight excess of CO2. |
| Formation of 2-imidazolidinone | - Use of certain catalysts (e.g., CeO2) at elevated temperatures. | - If 2-imidazolidinone is not the desired product, avoid catalysts that promote its formation or adjust the reaction conditions (e.g., lower temperature). |
| Formation of bis-carbamate in protected synthesis | - Incorrect stoichiometry of the protecting group reagent. | - Use a 1:1 molar ratio of ethylenediamine to the protecting group reagent (e.g., tert-butyl phenyl carbonate).[3] |
| Product is difficult to isolate or purify | - The product may be highly soluble in the reaction solvent.- The presence of multiple byproducts complicates purification. | - For the direct synthesis, precipitation of the solid product can be induced by cooling the reaction mixture.- For protected syntheses, perform thorough aqueous extractions at different pH values to separate the desired product from byproducts and unreacted starting materials.[3] |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods for this compound and its N-Boc derivative.
| Synthetic Method | Reagents | Solvent | Temperature | Yield (%) | Reference |
| N-Boc Protected Synthesis | tert-Butyl phenyl carbonate, Ethylenediamine | Absolute Ethanol | Reflux (max 80°C) | 59-65 | Organic Syntheses Procedure[3] |
| N-Boc Protected Synthesis (half-scale) | tert-Butyl phenyl carbonate, Ethylenediamine | Absolute Ethanol | Reflux (max 80°C) | 54 | Organic Syntheses Procedure[3] |
Experimental Protocols
Method 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate
This protocol is adapted from Organic Syntheses.[3]
Materials:
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tert-Butyl phenyl carbonate (64.62 g, 0.33 mol)
-
1,2-Ethanediamine (20.0 g, 0.33 mol)
-
Absolute Ethanol (200 mL)
-
2M Hydrochloric Acid
-
2M Sodium Hydroxide
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Water
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a 500-mL round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine in absolute ethanol.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the reaction mixture to a gentle reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80°C.
-
Cool the reaction mixture to room temperature and concentrate the solution to about 150 mL using a rotary evaporator.
-
Add 300 mL of water and adjust the pH to approximately 3 by carefully adding 2M HCl.
-
Extract the aqueous phase with dichloromethane (3 x 400 mL) to remove unreacted tert-butyl phenyl carbonate and byproducts.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
-
Extract the aqueous phase with dichloromethane (5 x 500 mL).
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Combine the organic extracts from step 8, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to afford the product as a yellow oil.
Method 2: Direct Synthesis of this compound from Ethylenediamine and Carbon Dioxide (General Procedure)
This is a general procedure based on the principles of the reaction.[1][2]
Materials:
-
Ethylenediamine
-
Carbon Dioxide (gas or solid)
-
A suitable solvent (e.g., DMSO, chloroform, or benzene)[1]
Procedure:
-
In a suitable reaction vessel, dissolve ethylenediamine in the chosen solvent.
-
Introduce carbon dioxide into the reaction mixture. This can be done by bubbling CO2 gas through the solution or by adding solid carbon dioxide (dry ice).
-
The reaction is often carried out under pressure to increase the concentration of CO2 in the solution and drive the equilibrium towards the product.
-
The reaction can be performed at room temperature, but cooling may be necessary to control the exothermic nature of the reaction.
-
The this compound product may precipitate from the solution as a solid.
-
The solid product can be isolated by filtration and washed with a suitable solvent to remove any unreacted ethylenediamine.
-
The product should be dried under vacuum.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of (2-Aminoethyl)carbamic acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Aminoethyl)carbamic acid derivatives.
Troubleshooting Guide
Problem 1: Low Yield of Mono-Protected Product and Formation of Di-Substituted Byproduct
Q1: I am getting a high yield of the di-substituted product instead of the desired mono-substituted ethylenediamine (B42938) derivative. What is the most common reason for this?
A1: The primary cause of di-substitution is the similar reactivity of both primary amine groups in ethylenediamine.[1] Without careful control of reaction conditions and stoichiometry, both amines can react with the protecting agent. A frequent mistake is using an excess of the protecting group or failing to differentiate the reactivity of the two amino groups.[1]
Q2: How can I improve the selectivity for mono-protection?
A2: Several strategies can be employed to enhance mono-protection selectivity:
-
Use of Excess Diamine: Statistically favoring mono-substitution by using a large excess of ethylenediamine compared to the protecting agent is a common method. However, this may not be cost-effective if the diamine is valuable.[2]
-
Slow Addition of Protecting Agent: Minimizing the local concentration of the protecting agent by adding it slowly to the reaction mixture can reduce the likelihood of di-protection.[2]
-
In Situ Mono-Protonation: This is a highly effective strategy that involves selectively deactivating one of the amino groups. By adding one equivalent of an acid, one amine group is protonated, forming an ammonium (B1175870) salt that is significantly less nucleophilic than the free amine. This directs the protecting group to react selectively with the unprotonated amine.[1][3]
Q3: What reaction conditions should I optimize to favor mono-protection?
A3: Key parameters to control include:
-
Temperature: Performing the addition of the protecting agent, such as Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), at a low temperature (e.g., 0 °C) is crucial to manage the exothermic reaction and enhance selectivity.[1][2]
-
Stoichiometry: Precise control of the molar ratio of reactants is critical. For the mono-protonation strategy, using one equivalent of an acid source is key.[1][3]
-
Solvent: The choice of solvent can impact the reaction's efficiency and selectivity. Dichloromethane (B109758) and methanol (B129727) are commonly used.[2]
Problem 2: Formation of Unexpected Byproducts
Q1: I have observed the formation of a white solid in my product upon storage. What could this be?
A1: The white solid is likely either a carbonate derivative formed from the reaction of the free amine with atmospheric carbon dioxide, or the cyclic urea, 2-imidazolidinone.[4] The formation of 2-imidazolidinone can occur via intramolecular cyclization.[4]
Q2: How can I prevent the formation of 2-imidazolidinone?
A2: The formation of 2-imidazolidinone, a cyclic urea, can be catalyzed by certain conditions. One study indicates that cerium oxide can catalyze this conversion from ethylenediamine carbamate.[5][6] To minimize its formation, ensure the final product is stored under an inert atmosphere and at a low temperature.[4]
Q3: Are there other common byproducts I should be aware of?
A3: Besides the di-substituted product and cyclic urea, other potential byproducts can include N-alkylation products, especially if alkylating agents are present. The specific byproducts will depend on the reagents and reaction conditions used.
Problem 3: Purification Challenges
Q1: I am having difficulty purifying my mono-Boc-ethylenediamine using silica (B1680970) gel column chromatography. The product seems to decompose or get stuck on the column.
A1: This is a known issue. The free amine group in mono-Boc-ethylenediamine can interact strongly with the acidic silica gel, leading to poor recovery or decomposition.[7]
Q2: What are the recommended alternative purification methods?
A2: To circumvent the issues with silica gel, consider the following:
-
Acid-Base Extraction: A workup involving pH adjustments is often effective. An acidic wash can remove any remaining di-Boc protected diamine, followed by basification of the aqueous layer and extraction of the mono-protected product.[8][9]
-
Modified Column Chromatography: If chromatography is necessary, you can try:
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for the selective mono-protection of ethylenediamine?
A1: The tert-butyloxycarbonyl (Boc) group is the most commonly used and recommended protecting group for this purpose.[1] It is stable under a variety of reaction conditions and can be easily removed with acid.[2][11]
Q2: Can you provide a summary of expected yields for different mono-protection protocols?
A2: Yes, the following table summarizes reported yields for the mono-Boc protection of various diamines using the mono-protonation strategy.
| Diamine | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | 87 | [3][12] |
| 1,3-Diaminopropane | 65 | [3] |
| 1,4-Diaminobutane | 75 | [3] |
| (1R,2R)-1,2-Diaminocyclohexane | 66 | [9] |
| 4,4'-Methylenebis(cyclohexylamine) | 80 | [3] |
Q3: What is the mechanism of di-Boc-ethylenediamine formation?
A3: The formation of the di-protected product occurs when the initially formed mono-Boc-ethylenediamine, which still possesses a nucleophilic primary amine, reacts with another molecule of the Boc-protection agent (e.g., (Boc)₂O) present in the reaction mixture.
Q4: Are there any stability concerns with the final mono-protected product?
A4: Yes, as mentioned in the troubleshooting section, mono-Boc-ethylenediamine is susceptible to reaction with atmospheric CO₂ and can undergo intramolecular cyclization to form 2-imidazolidinone upon storage.[4] It is recommended to store the product under an inert atmosphere at a low temperature (2-8 °C).[4]
Experimental Protocols
Protocol 1: Mono-Boc Protection of Ethylenediamine via In Situ Mono-Protonation
This method, adapted from Lee et al., utilizes an in situ generated HCl salt to differentiate the two amine groups, leading to high selectivity for the mono-protected product.[3][12]
Materials:
-
Ethylenediamine
-
Methanol (MeOH)
-
Hydrogen Chloride (HCl) gas or Trimethylchlorosilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of methanol (150 mL) to 0 °C.
-
Bubble HCl gas (1 equivalent) into the cooled methanol with stirring for 15 minutes. Alternatively, add trimethylchlorosilane (1 equivalent) dropwise to generate HCl in situ.[1]
-
Carefully add ethylenediamine (1 equivalent) to the acidic methanol solution at 0 °C and stir for 15 minutes at room temperature.
-
Add water (50 mL) and stir for an additional 30 minutes.
-
Add a solution of (Boc)₂O (1 equivalent) in methanol (200 mL) to the reaction mixture over 10 minutes.
-
Stir the resulting solution for 1 hour at room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the residue with diethyl ether to remove any unreacted diamine.
-
Treat the residue with a 2N NaOH solution until the pH is greater than 12.
-
Extract the product into dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc protected product.
Protocol 2: Mono-Boc Protection using Alkyl Phenyl Carbonates
This procedure offers an alternative to using (Boc)₂O and can provide good selectivity.[13]
Materials:
-
Ethylenediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol
-
Hydrochloric Acid (HCl) solution (2M)
-
Sodium Hydroxide (NaOH) solution (2M)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve ethylenediamine (1 equivalent) and tert-butyl phenyl carbonate (1 equivalent) in absolute ethanol.
-
Heat the reaction mixture to reflux overnight (approximately 18 hours).
-
Cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Add water and adjust the pH to approximately 3 by carefully adding a 2M HCl solution.
-
Extract the aqueous layer with dichloromethane (3 times) to remove the di-protected byproduct and phenol.
-
Adjust the pH of the aqueous phase to 12 by adding a 2M NaOH solution.
-
Extract the desired mono-protected product with dichloromethane (5 times).
-
Combine the organic layers from the final extraction, dry over an anhydrous salt, and concentrate to obtain the product.
Visualizations
Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioorg.org [bioorg.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. sciforum.net [sciforum.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Optimizing Boc Protection of Ethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Boc protection of ethylenediamine (B42938). Our aim is to help you overcome common challenges and optimize your reaction conditions for efficient and selective mono-protection.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when performing a Boc protection on ethylenediamine?
A1: The primary challenge in the Boc protection of ethylenediamine is controlling the selectivity to obtain the mono-Boc protected product while minimizing the formation of the di-Boc protected byproduct.[1] This is due to the similar nucleophilicity of the two primary amine groups in the starting material.[2]
Q2: Why is selective mono-protection of ethylenediamine important?
A2: Selective mono-protection is crucial in multi-step organic synthesis. It allows for the differential functionalization of the two amine groups. Once one amine is protected, the other can undergo further reactions. The protecting group can then be removed to liberate the second amine for subsequent transformations. This strategy is fundamental in the synthesis of complex molecules, including pharmaceuticals.[1]
Q3: What are the key strategies to achieve selective mono-Boc protection of ethylenediamine?
A3: Several strategies can be employed to enhance the selectivity for mono-protection:
-
In-situ mono-protonation: This is a highly effective method where one of the amine groups is selectively deactivated by protonation with one equivalent of acid. The resulting ammonium (B1175870) salt is significantly less nucleophilic, directing the Boc-anhydride to react with the free amine.[2][3][4]
-
Slow addition of Boc-anhydride: Adding the Boc-anhydride solution slowly to the reaction mixture helps to maintain a low concentration of the protecting agent, which statistically favors mono-protection.[1]
-
Using a large excess of ethylenediamine: While effective, this method can be wasteful for valuable starting materials.[4]
Q4: What are the typical reagents and solvents used for this reaction?
A4:
-
Protecting Agent: Di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) is the most common reagent for introducing the Boc protecting group.[5]
-
Solvents: Common solvents include dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), or a mixture of THF and water.[1][6]
-
Acid for Mono-protonation: Anhydrous hydrogen chloride (HCl) gas can be used.[7][8] Alternatively, HCl can be generated in situ by reacting trimethylchlorosilane (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol.[2][3][4]
-
Base: A base such as sodium hydroxide (B78521) or sodium bicarbonate is often used during the work-up to neutralize the reaction mixture.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of byproducts.[1] Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for this purpose.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High yield of di-substituted product | - Excess of Boc-anhydride was used.- The two amine groups were not effectively differentiated.- Rapid addition of Boc-anhydride. | - Use a strict 1:1 stoichiometry of Boc-anhydride to the mono-protonated ethylenediamine.[2]- Employ the in-situ mono-protonation strategy with one equivalent of acid.[2]- Add the Boc-anhydride solution dropwise over an extended period.[1][9] |
| Low reaction yield | - Incomplete reaction.- Loss of product during work-up.- Reaction temperature is too low. | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[1]- Ensure the pH of the aqueous layer is sufficiently basic (>12) during extraction to fully deprotonate the product and allow for efficient extraction into the organic phase.[3][4]- While the initial addition is often done at 0°C, the reaction is typically allowed to warm to room temperature.[1][3] |
| Formation of multiple byproducts | - Reaction temperature is too high.- The protecting agent is unstable under the reaction conditions. | - Maintain a low temperature (0°C) during the initial addition of reagents.[1][2]- Ensure the quality of the Boc-anhydride and store it under appropriate conditions. |
| Product is an oil and difficult to purify/handle | - Residual solvent (e.g., dioxane) may be present.[10]- The product itself may be an oil at room temperature. | - During work-up, wash the organic layer multiple times with water to remove water-soluble solvents like dioxane.[10]- If the product is an oil, purification by column chromatography may be necessary.[1] |
| White solid forms in the product upon storage | - Reaction with atmospheric carbon dioxide to form a carbonate derivative.- Intramolecular cyclization to form 2-imidazolidinone.[11] | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C).[11]- It may be possible to filter the solid before use, but re-purification is recommended for critical applications.[11] |
Experimental Protocols
Protocol 1: Mono-Boc Protection via In-situ Mono-protonation with Me₃SiCl
This protocol utilizes the in-situ generation of one equivalent of HCl to selectively protect one amine group of ethylenediamine.
Materials:
-
Ethylenediamine
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add trimethylchlorosilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.[2]
-
Allow the mixture to stir at 0°C for 15-30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Add the Boc₂O solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.[1][4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethylenediamine.[1]
-
Purify the product by column chromatography if necessary.[1]
Data Presentation
Table 1: Comparison of Reported Yields for Mono-Boc Protection of Diamines
| Diamine | Acid Source | Solvent | Yield (%) | Reference |
| Ethylenediamine | HCl gas | Methanol/Water | 87 | [7][8] |
| 1,3-Diaminopropane | HCl gas | Methanol/Water | 75 | [8] |
| 1,4-Diaminobutane | HCl gas | Methanol/Water | 65 | [8] |
| 1,5-Diaminopentane | HCl gas | Methanol/Water | 74 | [8] |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | Methanol | 66 | [3] |
| (1R,2R)-Cyclohexane-1,2-diamine | SOCl₂ | Methanol | 41 | [12] |
Visualizations
Caption: General workflow for the selective mono-Boc protection of ethylenediamine.
Caption: The principle of selective mono-protection via in-situ mono-protonation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bioorg.org [bioorg.org]
- 9. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. redalyc.org [redalyc.org]
Technical Support Center: Purification of (2-Aminoethyl)carbamic Acid Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (2-Aminoethyl)carbamic acid and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound products, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-protected Product | - Formation of Di-substituted Byproduct: The protecting group has reacted with both amino groups of the starting material (e.g., ethylenediamine).[1][2] - Incomplete Reaction: The reaction has not gone to completion. | - Slow Addition of Reagent: Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate) slowly to the reaction mixture, especially at the beginning of the reaction.[2] - Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity.[2] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and determine the optimal endpoint.[2] |
| Product Contaminated with Starting Material (e.g., Ethylenediamine) | - Incorrect Stoichiometry: An inappropriate ratio of reactants was used. - Inefficient Purification: The purification method used was not effective at separating the product from the unreacted starting material. | - Optimize Stoichiometry: Carefully control the molar ratios of your reactants. - Acid-Base Extraction: Utilize an acid-base extraction workup. The desired mono-protected product can be separated from the more basic starting diamine by carefully adjusting the pH of the aqueous solution.[1] |
| Presence of White Precipitate in Purified Product upon Storage | - Reaction with Atmospheric CO2: The free amino group of the purified product can react with carbon dioxide from the air, forming a solid carbamate (B1207046) salt.[1] - Instability of the Carbamate: The carbamic acid functional group itself is inherently unstable and can be prone to decomposition. | - Store Under Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent reaction with CO2.[1] - Refrigerate: Store the product at low temperatures (e.g., 2-8 °C) to minimize degradation. |
| Difficulty in Removing Phenol (B47542) Byproduct (from use of Phenyl Carbonate Reagents) | - Inadequate Extraction: The extraction procedure is not effectively removing the phenol. | - Thorough Extraction: Perform a thorough extraction with an appropriate solvent (e.g., CH2Cl2) after acidifying the aqueous phase to ensure the removal of phenol and other side products.[1] |
| Product is an Oil Instead of a Solid | - Residual Solvent: The product may contain residual solvent from the purification process. - Product is Naturally an Oil: Some carbamic acid derivatives, like tert-butyl (2-aminoethyl)carbamate, are oils at room temperature.[1] | - High Vacuum Drying: Dry the product under high vacuum to remove any remaining solvent. - Confirm Product Identity: Verify the expected physical state of your specific product and confirm its identity using analytical techniques like NMR or MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities depend on the synthetic route. When starting from ethylenediamine (B42938), common impurities include unreacted ethylenediamine and the di-substituted byproduct where both amino groups have reacted.[1][2] If using reagents like tert-butyl phenyl carbonate, phenol can be a significant byproduct.[1]
Q2: Which purification technique is most suitable for my this compound product?
A2: The choice of purification technique depends on the specific product and its impurities.
-
Extraction: Acid-base extraction is highly effective for separating mono-protected products from unreacted diamines and certain byproducts.[1]
-
Crystallization: If your product is a solid, crystallization can be a powerful method for achieving high purity. Solvent selection is crucial for successful crystallization.
-
Column Chromatography: This technique is useful for separating compounds with similar polarities and for purifying products that are difficult to crystallize.[2]
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of your sample.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product.
Q4: My Boc-protected this compound appears to be degrading. How can I prevent this?
A4: The Boc (tert-butyloxycarbonyl) protecting group is known to be sensitive to acidic conditions.[1] Avoid prolonged exposure to acidic media during your workup. For long-term storage, keep the product under an inert atmosphere and refrigerated to prevent degradation from atmospheric CO2 and moisture.[1]
Experimental Protocols
Purification of tert-Butyl (2-aminoethyl)carbamate by Extraction
This protocol describes the purification of mono-Boc-protected ethylenediamine from a reaction mixture.
Procedure:
-
Concentration: Following the reaction, cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Acidification & Extraction 1: Add water to the concentrated solution and carefully adjust the pH to approximately 3 by adding aqueous HCl (e.g., 2M). Extract the aqueous solution with a suitable organic solvent (e.g., CH₂Cl₂) multiple times. This step removes unreacted phenyl carbonate and the bis-protected diamine.[1]
-
Basification & Extraction 2: Adjust the pH of the aqueous phase to 12 by adding aqueous NaOH (e.g., 2M). Extract the basic aqueous solution multiple times with an organic solvent (e.g., CH₂Cl₂).[1]
-
Drying and Concentration: Combine the organic extracts from the second extraction step, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified product as a yellow oil.[1]
General Protocol for Crystallization
This protocol provides a general workflow for the purification of solid this compound products.
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
General Protocol for Column Chromatography
This protocol outlines the basic steps for purifying this compound products using column chromatography.
Procedure:
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica (B1680970) gel).
-
Mobile Phase Selection: Determine a suitable mobile phase (solvent system) that provides good separation of your product from impurities using TLC analysis.
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound products.
Caption: Troubleshooting logic for purification of this compound products.
References
Technical Support Center: Selective Mono-Protection of Ethylenediamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective mono-protection of ethylenediamine (B42938). The primary challenge in this synthesis is overcoming the statistical probability of di-substitution due to the symmetric nature and equivalent reactivity of the two primary amine groups.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining a high yield of the di-substituted product in the protection of ethylenediamine?
A1: The primary cause of di-substitution is the similar reactivity of both primary amine groups. If the reaction conditions and stoichiometry are not carefully controlled, both amines can react with the protecting agent. A frequent mistake is using an excess of the protecting agent or failing to differentiate the nucleophilicity of the two amino groups.[1][2]
Q2: Which protecting group is most recommended for selective mono-protection of ethylenediamine?
A2: The tert-butyloxycarbonyl (Boc) group is widely recommended for the mono-protection of ethylenediamine.[1] N-Boc-ethylenediamine is stable under a variety of reaction conditions, and the Boc group can be easily removed under acidic conditions.[1] Other protecting groups like benzyloxycarbonyl (Cbz) and trityl (Tr) can also be used, but protocols are most extensively optimized for the Boc group.
Q3: What is the key principle for achieving high selectivity in the mono-protection of a symmetric diamine?
A3: The most effective strategy is to differentiate the two amino groups by selectively deactivating one. This is typically achieved by the mono-protonation of the diamine with one equivalent of an acid.[1][3] The resulting ammonium (B1175870) salt is significantly less nucleophilic than the free amine, which directs the protecting group to react selectively with the unprotonated amino group.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts by identifying the consumption of the starting material and the appearance of mono- and di-protected products.
Q5: What are the stability and storage concerns for mono-Boc-protected ethylenediamine?
A5: N-Boc-ethylenediamine can be prone to degradation. White solids may form in the bottle upon storage, which could be due to the formation of an ethylenediamine carbonate derivative from a reaction with atmospheric CO2 and moisture, or an intramolecular cyclization to form a 2-imidazolidinone (a cyclic urea).[5] It is advisable to store the compound in a cool, dry place under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High yield of di-substituted product | • Excess of the protecting agent was used.• Rate of addition of the protecting agent was too fast.• Reaction temperature was too high. | • Use a stoichiometric amount or a slight excess of the diamine relative to the protecting agent.• Add the protecting agent dropwise over an extended period (e.g., 3 hours) to maintain a low concentration.[4]• Perform the reaction at a low temperature, typically 0 °C, especially during the addition of the protecting agent.[1][4] |
| Low reaction yield or incomplete conversion | • Insufficient amount of protecting agent.• Deactivation of the protecting agent (e.g., hydrolysis of Boc-anhydride).• Poor quality of reagents or solvents. | • Ensure accurate stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the protecting agent if mono-protonation is not employed.• Use fresh, high-quality protecting agent and anhydrous solvents.• Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. |
| Formation of multiple byproducts | • Reaction temperature is too high, leading to side reactions.• The protecting agent is unstable under the reaction conditions. | • Maintain a low temperature (0 °C) during the initial stages of the reaction.[1]• Choose a protecting group and conditions that are compatible with the substrate. |
| Difficulty in purifying the mono-protected product | • Similar polarities of the mono- and di-substituted products.• The product is sticking to the silica (B1680970) gel column or decomposing. | • Optimize the solvent system for column chromatography. A common eluent system for N-Boc-ethylenediamine is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 95:5).[6]• Consider adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to prevent streaking and decomposition on the silica gel.[6]• An alternative to chromatography is to perform an acid-base extraction to separate the basic mono-protected product from the neutral di-protected product. |
Experimental Protocols and Data
Key Strategies for Mono-Protection
The core challenge is to favor the formation of the mono-protected product over the di-protected one. The following diagram illustrates the reaction pathways and the effect of the mono-protonation strategy.
Protocol 1: Direct Protection with Slow Addition
This method relies on using an excess of ethylenediamine and slowly adding the protecting agent to statistically favor mono-substitution.[4]
Workflow:
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (e.g., 150 mM) in dichloromethane (100 mL).[4]
-
Cool the solution to 0°C using an ice bath with vigorous stirring.[4]
-
Dissolve di-tert-butyl dicarbonate (e.g., 25.0 mM) in dichloromethane (100 mL) and place it in a dropping funnel.[4]
-
Slowly add the Boc₂O solution dropwise to the ethylenediamine solution over 3 hours.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.[4]
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[4]
Protocol 2: Mono-Protonation with an In Situ HCl Source
This highly efficient method involves the selective deactivation of one amine group via protonation before adding the protecting agent.[3][4]
Materials:
-
Ethylenediamine
-
Trimethylchlorosilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (for neutralization)
Procedure:
-
Dissolve ethylenediamine (1 equivalent) in anhydrous methanol in a flask cooled to 0 °C under an inert atmosphere (nitrogen or argon).
-
Slowly add one equivalent of trimethylchlorosilane (Me₃SiCl) dropwise to the stirred solution.[1] Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amino groups.[1][7]
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Neutralize the reaction mixture with a base such as triethylamine.
-
Concentrate the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., dichloromethane).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[1] Purify by column chromatography if necessary.
Comparison of Mono-Protection Methods
| Method | Protecting Agent | Key Reagents | Typical Yield of Mono-Product | Reference(s) |
| Direct Protection | Boc₂O | Large excess of ethylenediamine | ~45-80% | [4][8][9] |
| Mono-Protonation | Boc₂O | 1 eq. HCl (or in situ source like Me₃SiCl) | ~80-95% | [3][7][9] |
| Iodine Catalysis | Boc₂O | 1 eq. TFA, 10 mol% I₂ | ~55% (for bispidine, a complex diamine) | [9] |
| Cbz Protection | Cbz-Cl | NaHCO₃ in THF/H₂O | General method, high yields for many amines | [10][11] |
Note: Yields are highly dependent on the specific reaction conditions, scale, and the nature of the diamine. The mono-protonation strategy generally provides the highest and most reliable yields for the mono-Boc protection of ethylenediamine.[3][4]
Safety Precautions
-
Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Di-tert-butyl dicarbonate (Boc₂O): Lachrymator. Handle in a fume hood with gloves and safety glasses.[4]
-
Trimethylchlorosilane and Thionyl Chloride: Corrosive and react with moisture to release HCl gas. Must be handled with extreme care in a fume hood.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioorg.org [bioorg.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. ijacskros.com [ijacskros.com]
- 11. total-synthesis.com [total-synthesis.com]
Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reaction efficiency of (2-Aminoethyl)carbamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Which solvents are commonly used for the synthesis of this compound derivatives?
A1: The choice of solvent significantly impacts the efficiency and outcome of the synthesis of this compound derivatives. Commonly used solvents include:
-
Protic Solvents: Absolute ethanol (B145695) and methanol (B129727) are frequently used, particularly for the synthesis of N-(2-aminoethyl)carbamic acid tert-butyl ester (Boc-protected derivative), often with the reaction performed at reflux.[1] Water is also utilized, sometimes in biphasic mixtures with organic solvents like chloroform.[2][3]
-
Aprotic Solvents: Dichloromethane (CH₂Cl₂), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices for various protection strategies.[1][2][3] For instance, Cbz and Alloc derivatives of this compound have been synthesized in CH₂Cl₂.[1]
-
Solvent-Free Conditions: In some cases, reactions such as Boc protection can be carried out without a solvent.[2]
Q2: How does the solvent polarity affect the reaction efficiency?
A2: Solvent polarity plays a crucial role. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can influence reaction outcomes.[1] The solubility of reactants and intermediates in the chosen solvent is a critical factor for reaction efficiency.[1] For reactions involving charged intermediates, such as the formation of carbamates from amines and CO₂, the solvent's ability to stabilize these intermediates is key.
Q3: Can the choice of solvent influence the selectivity of the reaction?
A3: Yes, the choice of solvent can dramatically affect the selectivity and yield of the reaction.[1] For instance, in the mono-protection of diamines, the solvent system can help control the degree of substitution. The use of specific solvent and reagent combinations, like alkyl phenyl carbonates in ethanol, allows for selective mono-carbamate protection of diamines, avoiding the need for a large excess of the diamine and simplifying purification.[1][4]
Troubleshooting Guides
Issue 1: Low Yield in Boc Protection of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Switch to a different solvent or use a solvent mixture. For Boc protection, if ethanol gives low yields, consider trying DMF or a mixture of THF and water.[1][2] | Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently. |
| Side Reactions | Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine.[1] | Oxidation of the amino group can lead to byproducts and reduce the yield of the desired carbamate. |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. For Boc protection in ethanol, refluxing overnight is a common practice.[4] | Some reactions require more energy or time to reach completion. |
| Product Degradation | Avoid excessive heat, especially for thermally sensitive protecting groups like Boc. Keep the temperature below 85-90°C for prolonged periods.[4] | The Boc group is known to be thermally unstable. |
Issue 2: Formation of Multiple Products (e.g., di-protected diamine)
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Use a slight excess of the diamine when aiming for mono-protection with reagents like di-tert-butyl dicarbonate.[1] | This favors the formation of the mono-substituted product. |
| Reactive Reagent | Consider using a less reactive protecting group precursor. Alkyl phenyl carbonates are reported to be more selective for mono-protection than reagents like di-tert-butyl dicarbonate.[1][4] | This allows for better control over the reaction. |
| Solvent Choice | The choice of solvent can influence selectivity. Experiment with different solvents to optimize for the desired product. For selective mono-protection, ethanol has been used effectively.[1][4] | The solvent can modulate the reactivity of the nucleophilic amine. |
Data Presentation
Table 1: Solvent Effects on the Yield of Mono-Boc Protected Diamines
| Diamine | Protecting Reagent | Solvent | Yield (%) | Reference |
| 1,2-Ethanediamine | tert-Butyl phenyl carbonate | Absolute Ethanol | 51-65 | [4] |
| Spermidine | Di-tert-butyl dicarbonate | DMF | 78 | [5] |
| Dipropylenetriamine | Di-tert-butyl dicarbonate | DMF | 73 | [5] |
| Dipropylenetriamine | Di-tert-butyl dicarbonate | CH₂Cl₂ | 77 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound tert-butyl ester in Ethanol
This protocol describes a method for the selective mono-Boc protection of 1,2-ethanediamine using tert-butyl phenyl carbonate in absolute ethanol.[4]
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (99.9%)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (B78521) (2M)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 1,2-ethanediamine (0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask equipped with a stirring bar and a reflux condenser.
-
Add tert-butyl phenyl carbonate (0.33 mol) to the solution.
-
Heat the reaction mixture to a gentle reflux overnight (approximately 18 hours), ensuring the oil bath temperature does not exceed 80°C.
-
Cool the reaction mixture to room temperature and concentrate it to about 150 mL using a rotary evaporator.
-
Add water (300 mL) and adjust the pH to approximately 3 by carefully adding 2M HCl.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 400 mL) to remove unreacted starting materials and byproducts.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
-
Extract the product with CH₂Cl₂ (5 x 500 mL).
-
Combine the organic extracts from step 8, dry over Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the product as a yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound tert-butyl ester.
Caption: Logical relationship for solvent selection in this compound reactions.
References
Technical Support Center: Catalyst Selection for (2-Aminoethyl)carbamic Acid Esterification
Welcome to the technical support center for the esterification of (2-Aminoethyl)carbamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful esterification experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound before esterification?
A1: The primary amino group in this compound is a strong nucleophile and can react with the activated carboxylic acid or the esterification reagents. This can lead to undesired side reactions, such as intermolecular amide bond formation (polymerization) or reaction with the catalyst. To ensure the selective esterification of the carboxylic acid group, the amino group must be protected. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Q2: What are the most common catalysts for the esterification of N-Boc-(2-Aminoethyl)carbamic acid?
A2: Several catalytic systems can be employed for the esterification of N-Boc protected amino acids. The choice of catalyst depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material. Common methods include:
-
Fischer Esterification: This classic method uses a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an excess of the corresponding alcohol.
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), with a catalyst such as 4-(dimethylamino)pyridine (DMAP).[1]
-
Alkylation with Alkyl Halides: The carboxylate salt of the N-Boc protected amino acid can be reacted with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).[2]
-
Thionyl Chloride (SOCl₂) Method: Reacting the N-Boc protected amino acid with thionyl chloride in the corresponding alcohol is an effective way to produce esters.[3]
Q3: I am observing a low yield in my Fischer esterification. What are the possible causes and solutions?
A3: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[4][5] Here are some potential causes and how to address them:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, you can:
-
Use a large excess of the alcohol, which also serves as the solvent.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time.
-
Boc group instability: Strong acidic conditions and elevated temperatures can lead to the cleavage of the Boc protecting group.[6] If you suspect this is happening, consider using a milder esterification method like the Steglich esterification or alkylation with an alkyl halide.
Q4: Can I use the same conditions for preparing methyl, ethyl, and tert-butyl esters?
A4: No, the reaction conditions may need to be adjusted based on the desired ester.
-
Methyl and Ethyl Esters: These can be prepared using most standard methods, including Fischer esterification, Steglich esterification, and alkylation with the corresponding alkyl halide.
-
tert-Butyl Esters: The formation of tert-butyl esters is challenging under standard Fischer esterification conditions due to the steric hindrance of the tert-butyl group. The Steglich esterification using DCC and DMAP is a more suitable method for synthesizing tert-butyl esters.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the esterification of N-Boc-(2-Aminoethyl)carbamic acid.
dot
References
Technical Support Center: Overcoming Solubility Challenges with (2-Aminoethyl)carbamic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (2-Aminoethyl)carbamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound derivatives?
A1: The solubility of this compound derivatives is primarily governed by a combination of factors inherent to their molecular structure. The polarity imparted by the amine and carbamate (B1207046) functional groups generally promotes solubility in polar solvents. Temperature can also play a significant role, with solubility often increasing at higher temperatures. Furthermore, the pH of the solution is a critical factor, as it can alter the ionization state of the molecule, thereby affecting its solubility.
Q2: I am observing precipitation when diluting my stock solution of a this compound derivative into an aqueous buffer. What is causing this and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," is common when a compound is highly soluble in a concentrated organic stock solution (like DMSO) but has limited solubility in the final aqueous assay buffer. The dramatic decrease in the organic solvent concentration upon dilution leads to the compound precipitating out.
To mitigate this, consider the following strategies:
-
Optimize the dilution method: Add the stock solution to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.
-
Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try performing the experiment at a lower final concentration if the assay sensitivity allows.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous buffer can help maintain solubility.
-
Adjust the pH: Depending on the pKa of your specific derivative, adjusting the pH of the aqueous buffer can increase solubility by ensuring the compound is in its more soluble ionized form.
Q3: Can I use sonication or heating to dissolve my this compound derivative?
A3: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of these derivatives. Sonication can help break up solid aggregates and increase the rate of dissolution. Gentle warming can also increase the solubility of many compounds. However, it is crucial to ensure the stability of your specific derivative at elevated temperatures. Always start with gentle heating (e.g., a 37°C water bath) and monitor for any signs of degradation. For derivatives with protecting groups like Boc (tert-butoxycarbonyl), prolonged exposure to high temperatures should be avoided as it can lead to decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the desired solvent. | The polarity of the solvent may not be appropriate for the derivative. The compound may have low intrinsic solubility. | Consult the solubility data table below. If data is unavailable, perform a solubility test with a small amount of the compound in various solvents (e.g., water, methanol, ethanol, chloroform, DMSO). |
| Precipitation occurs during the experiment. | The concentration of the compound exceeds its solubility limit in the experimental medium. The temperature of the solution has changed, affecting solubility. The pH of the solution is not optimal for solubility. | Lower the working concentration of the compound. Ensure the temperature of the experimental setup is maintained. Adjust the pH of the buffer to favor the ionized (more soluble) form of the derivative. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound in the assay. The compound may be precipitating in the cell culture medium. | Prepare fresh stock solutions for each experiment. Visually inspect for any precipitation before use. Consider using solubility enhancers like cyclodextrins if compatible with the assay. |
| Difficulty in purifying the derivative due to solubility issues. | The compound and impurities have similar solubility profiles. The compound precipitates during chromatographic separation. | Experiment with different solvent systems for chromatography. Consider temperature-controlled chromatography. If precipitation is an issue, it may be necessary to modify the derivative to improve its solubility. |
Data Presentation: Solubility of this compound Derivatives
Table 1: Qualitative Solubility of N-Boc-ethylenediamine
| Solvent | Solubility | Reference |
| Methanol | Miscible | [1] |
| Chloroform | Miscible | [1] |
| Water | Slightly Miscible | [1] |
Note: "Miscible" indicates that the substance dissolves in all proportions, while "slightly miscible" suggests limited solubility. For many research applications, even slight miscibility may not be sufficient, necessitating the use of co-solvents or other enhancement techniques.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of a this compound Derivative
This protocol provides a general method for preparing a stock solution, which can then be further diluted for experimental use.
Materials:
-
This compound derivative
-
High-purity anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of the this compound derivative powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Experimental Determination of Aqueous Solubility
This protocol outlines a method to determine the approximate aqueous solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
100% DMSO
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Compound Stock: Create a 10 mM stock solution of the derivative in 100% DMSO.
-
Prepare Assay Buffer: Use a physiologically relevant buffer such as PBS at pH 7.4.
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well.
-
Serial Dilution: Perform serial dilutions of the 100 µM solution in the 96-well plate using the assay buffer containing 1% DMSO.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Mandatory Visualization
This compound derivatives are frequently used as building blocks for linkers in Proteolysis Targeting Chimeras (PROTACs). The solubility of these linkers is a critical factor in the overall properties and efficacy of the PROTAC molecule. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the incorporation of a linker derived from a this compound derivative.
Caption: Workflow for PROTAC synthesis using a this compound derivative.
References
Technical Support Center: Synthesis and Handling of Carbamic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of carbamic acid during synthesis.
Troubleshooting Guides
Issue: Unexpected Decomposition of Carbamic Acid or Carbamate (B1207046) Protecting Groups
The inherent instability of carbamic acid necessitates its conversion to more stable carbamate esters through the use of protecting groups. However, these protecting groups can be labile under certain conditions, leading to premature deprotection and decomposition of the desired product. The following tables provide a comparative overview of the stability of common carbamate protecting groups under various deprotection conditions.
Table 1: Stability and Deprotection of the Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its removal is initiated by the deprotonation of the fluorenyl system, leading to elimination.
| Amine Base (in DMF) | Concentration | Half-life (t½) | Notes |
| Piperidine (B6355638) | 20% | ~6 seconds | Standard and most effective reagent for Fmoc deprotection. |
| Piperidine | 5% | ~20 seconds | Slower than 20% piperidine but still highly effective. |
| Morpholine | 50% | ~1 minute | A less nucleophilic alternative to piperidine. |
| Dicyclohexylamine | 50% | ~35 minutes | Significantly slower deprotection. |
| Diisopropylethylamine (DIPEA) | 50% | ~10 hours | Very slow deprotection; not typically used for Fmoc removal. |
Table 2: Relative Rates of Boc Deprotection under Acidic Conditions
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The rate of deprotection is highly dependent on the strength and concentration of the acid used.
| Acidic Reagent | Relative Deprotection Rate | Key Considerations |
| Trifluoroacetic acid (TFA) in DCM (e.g., 50%) | Very Fast | The most common and efficient method. Can lead to side reactions with sensitive residues if scavengers are not used. |
| HCl in Dioxane or Ethyl Acetate (B1210297) (e.g., 4 M) | Fast | Another standard and effective method. The product often precipitates as the hydrochloride salt. |
| Sulfuric Acid | Fast | Strong acid, effective for deprotection. |
| Methane Sulfonic Acid | Fast | Strong acid, effective for deprotection. |
| AlCl₃ | Moderate to Fast | Offers selectivity for N-Boc cleavage in the presence of other protecting groups. |
Table 3: Comparison of Catalysts for Cbz Deprotection via Hydrogenolysis
The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis. The choice of catalyst and hydrogen source can influence the reaction rate and selectivity.
| Catalyst | Hydrogen Source | Relative Deprotection Rate | Key Considerations |
| Palladium on Carbon (Pd/C) | H₂ gas | Fast | The most common and generally efficient catalyst. Can also reduce other functional groups like alkenes and alkynes. |
| Palladium on Carbon (Pd/C) | Transfer Hydrogenation (e.g., Ammonium (B1175870) Formate) | Moderate to Fast | Avoids the use of flammable H₂ gas, making it safer for larger scale reactions. |
| Platinum on Carbon (Pt/C) | H₂ gas | Variable | Can be used as an alternative to Pd/C. |
| Niobic Acid on Carbon (Nb₂O₅/C) with Pd/C | Faster than Pd/C alone | Facilitates the Pd/C-catalyzed deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution.
-
Slowly add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., anisole, thioanisole)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
If the substrate contains sensitive functional groups, add a scavenger to the solution.
-
Cool the solution in an ice bath and slowly add TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Carefully neutralize the reaction mixture by adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: General Procedure for Cbz Protection of an Amine
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Solvent (e.g., Dioxane/water, THF/water)
-
Base (e.g., Sodium bicarbonate (NaHCO₃))
Procedure:
-
Dissolve the amine substrate in a mixture of the chosen solvent and water.
-
Add the base to the solution.
-
Cool the mixture to 0 °C and slowly add Cbz-Cl.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, typically 5-10 mol%)
-
Solvent (e.g., Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Ethyl acetate (EtOAc))
-
Hydrogen source (H₂ gas balloon or a transfer hydrogenation reagent like ammonium formate)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
If using H₂ gas, evacuate the reaction flask and backfill with hydrogen. Stir the reaction under a hydrogen atmosphere.
-
If using a transfer hydrogenation reagent, add it to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: General Procedure for Fmoc Protection of an Amine
Materials:
-
Amine substrate
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Solvent (e.g., Dioxane/water, DMF)
-
Base (e.g., Sodium bicarbonate (NaHCO₃), Pyridine)
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add Fmoc-Cl or Fmoc-OSu to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography if needed.
Protocol 6: General Procedure for Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine (often resin-bound in solid-phase synthesis)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected substrate (e.g., resin) in DMF.
-
Treat the substrate with a solution of 20% piperidine in DMF.
-
Agitate the mixture for a short period (e.g., 5-20 minutes).
-
Drain the deprotection solution.
-
Wash the substrate thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The deprotected amine is now ready for the next synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is my carbamic acid derivative decomposing during synthesis?
A1: Carbamic acids are inherently unstable and readily decompose to the corresponding amine and carbon dioxide. To prevent this, they are typically converted into more stable carbamate esters using protecting groups. If your carbamate derivative is decomposing, it is likely due to one of the following reasons:
-
Inappropriate pH: The stability of many carbamate protecting groups is pH-dependent. For example, Boc groups are labile to acid, while Fmoc groups are cleaved by bases.
-
Elevated Temperatures: Some carbamate protecting groups can be thermally labile.
-
Presence of Incompatible Reagents: Certain reagents used in your synthetic steps may not be compatible with the chosen protecting group, leading to its cleavage.
Q2: What are the most common protecting groups for carbamic acids and when should I use them?
A2: The most common protecting groups for amines, forming stable carbamates, are Boc, Cbz, and Fmoc. The choice of protecting group depends on the overall synthetic strategy and the presence of other functional groups in your molecule.
-
Boc (tert-butyloxycarbonyl): Use when you need a protecting group that is stable to basic conditions and hydrogenolysis but can be easily removed with acid.
-
Cbz (benzyloxycarbonyl): Ideal for protection when subsequent steps involve acidic or basic conditions. It is removed by catalytic hydrogenolysis, which is a mild deprotection method.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis due to its stability to acid and hydrogenolysis, and its facile removal with a mild base like piperidine.
Q3: How can I monitor the progress of a protection or deprotection reaction?
A3: The progress of these reactions can be monitored by a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the mass of the product to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the protected or deprotected product.
Q4: I am observing side reactions during Boc deprotection with TFA. What can I do to minimize them?
A4: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can cause side reactions, such as the alkylation of sensitive amino acid residues (e.g., tryptophan, methionine). To minimize these side reactions, it is common practice to add "scavengers" to the reaction mixture. Common scavengers include:
-
Anisole
-
Thioanisole
-
Triisopropylsilane (TIS)
-
Water
These scavengers react with the tert-butyl cation, preventing it from reacting with your desired product.
Q5: My Cbz deprotection by hydrogenolysis is very slow or incomplete. What could be the problem?
A5: Several factors can affect the efficiency of catalytic hydrogenolysis for Cbz deprotection:
-
Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by certain functional groups, particularly sulfur-containing compounds. Ensure your substrate and solvents are free from such impurities.
-
Catalyst Activity: The activity of the catalyst can decrease over time. Using fresh, high-quality catalyst is recommended.
-
Insufficient Hydrogen: Ensure a sufficient supply of hydrogen, either by maintaining a positive pressure of H₂ gas or by using an adequate amount of a transfer hydrogenation reagent.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally effective.
-
Steric Hindrance: A sterically hindered Cbz group may be more difficult to remove. In such cases, harsher conditions (higher pressure, temperature, or a more active catalyst) may be required.
Visualizations
Decomposition Pathway of Carbamic Acid
Caption: Decomposition of carbamic acid into an amine and carbon dioxide.
Logic for Selecting a Carbamate Protecting Group
Caption: Decision tree for selecting a suitable carbamate protecting group.
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the judicious selection of amine protecting groups is a critical determinant of success. The ability to selectively mask the reactivity of an amine functionality and subsequently remove the protecting group under specific and mild conditions is paramount. This guide provides an objective and data-driven comparison of three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Key Characteristics
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine (B6355638) in an organic solvent.[1][3]
This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]
Comparative Data
The selection of a protecting group is often dictated by the stability of other functional groups present in the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize the key properties and relative stabilities of Boc, Cbz, and Fmoc protecting groups.
Table 1: General Properties of Amine Protecting Groups
| Property | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |
| Molecular Weight | 101.13 g/mol | 135.13 g/mol | 223.24 g/mol |
| Cleavage Condition | Acidic (e.g., TFA, HCl)[4] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | Basic (e.g., Piperidine)[3] |
| Byproducts of Deprotection | Isobutylene, CO₂[4] | Toluene, CO₂[6] | Dibenzofulvene, CO₂[7] |
Table 2: Stability of Protected Amines under Various Conditions
| Condition | Boc | Cbz | Fmoc |
| Strong Acids (e.g., TFA, HCl) | Labile[4] | Generally Stable (can be cleaved with HBr in acetic acid)[5][6] | Stable[8] |
| Weak Acids | Stable | Stable | Stable |
| Strong Bases (e.g., NaOH) | Stable[9] | Stable | Labile[3] |
| Weak Bases (e.g., Piperidine) | Stable | Stable | Labile[3] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[9] | Labile[6] | Quasi-orthogonal (can be cleaved, but less reactive than benzyl (B1604629) groups)[8] |
| Nucleophiles | Generally Stable[10] | Stable | Stable |
Chemical Structures and Mechanisms
The distinct reactivity of each protecting group is a direct consequence of its chemical structure. The following diagrams illustrate the structures of the protecting groups and their respective protection and deprotection mechanisms.
Caption: Chemical structures of Boc, Cbz, and Fmoc protecting groups.
Protection Mechanisms
The protection of an amine with Boc, Cbz, or Fmoc typically involves the reaction of the amine with an activated form of the protecting group.
Caption: General protection mechanisms for Boc, Cbz, and Fmoc groups.
Deprotection Mechanisms
The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.
Caption: Simplified deprotection mechanisms for Boc, Cbz, and Fmoc.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc, Cbz, and Fmoc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.
Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)[11]
Procedure:
-
Dissolve the primary amine in the chosen solvent.[11]
-
Add 1.0-1.2 equivalents of base (e.g., TEA).
-
Add 1.1-1.5 equivalents of Boc₂O to the solution.[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)[4]
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.[4]
-
Add an excess of TFA (typically 25-50% v/v in DCM) or a solution of HCl in a solvent like dioxane.[11]
-
Stir the mixture at room temperature.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The deprotected amine is often obtained as a salt (e.g., trifluoroacetate (B77799) or hydrochloride), which can be used directly or neutralized with a base.
Cbz Protection of a Primary Amine
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Dioxane/water mixture or DCM)
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)[5]
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (B1210297) (EtOAc))[5]
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)[5][6]
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.[5]
-
Carefully add the Pd/C catalyst.[5]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., H₂ balloon) or add the transfer hydrogenation reagent.[5]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
Fmoc Protection of a Primary Amine
Materials:
-
Primary amine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl[3]
-
Base (e.g., Sodium bicarbonate (NaHCO₃))
-
Solvent (e.g., Dioxane/water mixture or DMF)[8]
Procedure:
-
Dissolve the primary amine in the solvent system.[8]
-
Add an aqueous solution of the base.[8]
-
Add 1.05 equivalents of Fmoc-OSu or Fmoc-Cl.[8]
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the Fmoc-protected amine.
Fmoc Deprotection
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.[3]
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified by chromatography.
Logical Workflow for Protecting Group Selection
The choice of an amine protecting group is a strategic decision in the design of a synthetic route. The following diagram provides a simplified decision-making workflow to guide the selection process based on the stability of the substrate and planned subsequent reactions.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the planning and execution of a synthetic strategy. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and largely orthogonal toolkit for chemists.[1] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates. The information presented in this guide serves as a foundational resource to aid in this critical decision-making process, ultimately contributing to more successful and efficient synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Alternative linkers to (2-Aminoethyl)carbamic acid in bioconjugation
A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the performance and therapeutic efficacy of bioconjugates, such as antibody-drug conjugates (ADCs). While (2-Aminoethyl)carbamic acid and similar simple amine-reactive linkers serve a foundational role, a diverse landscape of alternative linkers offers enhanced stability, controlled payload release, and improved pharmacokinetic profiles. This guide provides an objective comparison of key alternative linker strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
Introduction to Advanced Linker Strategies
Modern bioconjugation has moved beyond simple, stable linkages to employ a variety of functional linkers that can be broadly categorized as non-cleavable and cleavable. The selection of a linker depends on the desired mechanism of action for the bioconjugate. Non-cleavable linkers provide high stability in circulation and release the payload upon lysosomal degradation of the antibody, whereas cleavable linkers are designed to release the payload in response to specific physiological triggers within the target cell or tumor microenvironment.[1][2]
Non-Cleavable Linkers: Stability and Controlled Release
Non-cleavable linkers are characterized by their high stability in plasma, which minimizes premature drug release and associated off-target toxicity.[1][2] The release of the active payload from ADCs constructed with non-cleavable linkers relies on the complete proteolytic degradation of the antibody within the lysosome.[1] This results in the payload being released with the linker and a residual amino acid from the antibody attached.
A widely used example of a non-cleavable linker is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . This heterobifunctional linker connects primary amines (e.g., lysine (B10760008) residues on an antibody) to sulfhydryl groups (e.g., on a cytotoxic payload).[3] The thioether bond formed is highly stable, contributing to an improved therapeutic index.[1]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within cancer cells. This allows for targeted release of the payload at the site of action. The three main classes of cleavable linkers are:
-
Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[4][5]
-
pH-Sensitive Linkers: These linkers, such as hydrazones , are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[6][]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent found in the cytoplasm of cells.[1]
Click Chemistry: A Bioorthogonal Approach
Click chemistry offers a highly efficient and bioorthogonal approach to bioconjugation, meaning the reactions are highly specific and do not interfere with biological processes.[8] Copper-free click chemistry , such as the strain-promoted azide-alkyne cycloaddition (SPAAC), has become particularly valuable for in vivo applications due to the absence of cytotoxic copper catalysts.[8][9] This strategy allows for the precise and stable conjugation of biomolecules.
Quantitative Data Comparison
The following tables summarize key quantitative data on the performance of different linker types. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Plasma Stability of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t₁/₂) | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | [10] |
| Hydrazone | Carbonate Linker (in Sacituzumab govitecan) | SN-38 | Human | 36 hours | [10] |
| Silyl Ether | MMAE Conjugate | MMAE | Human | >7 days | [10] |
| Peptide (Val-Cit) | Valine-Citrulline | Auristatin Derivative | Human | >100 times more stable than hydrazone | [11] |
| Peptide (Phe-Lys) | Phenylalanine-Lysine | Auristatin Derivative | Human | Substantially less stable than Val-Cit | [11] |
| Sulfatase-Cleavable | Aryl Sulfamate | Not Specified | Mouse | >7 days | [10] |
| Non-Cleavable | PEG6-C2-MMAD | MMAD | Mouse | Stable over 4.5 days | [12] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Linker Example | ADC Target | Cell Line | IC₅₀ (pmol/L) | Reference |
| Sulfatase-Cleavable | Aryl Sulfamate | HER2 | HER2+ | 61 and 111 | [10] |
| Non-Cleavable | Not Specified | HER2 | HER2+ | 609 | [10] |
| Peptide (Val-Ala) | Valine-Alanine | HER2 | HER2+ | 92 | [10] |
Experimental Protocols
Protocol 1: NHS Ester Labeling of Protein Amines
This protocol describes a general procedure for labeling primary amines on proteins with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.[13][14]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester-functionalized molecule (e.g., dye, biotin)
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer. If necessary, perform a buffer exchange. For antibodies, a concentration of 2.5 mg/mL is typical.[13]
-
Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[15]
-
Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[15]
-
Add a 10-20 fold molar excess of the NHS ester solution to the protein solution while gently stirring.[14]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[16]
-
Remove excess, unreacted NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[16]
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing free sulfhydryl groups.[17][18]
Materials:
-
Thiol-containing protein (1-10 mg/mL in a thiol-free, degassed buffer, pH 7.0-7.5, e.g., PBS, HEPES, Tris)
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Desalting column
Procedure:
-
Prepare the protein solution in a degassed buffer.
-
(Optional) If the protein's sulfhydryl groups are in disulfide bonds, add a 100-fold molar excess of TCEP and incubate for 20 minutes at room temperature to reduce them.[18]
-
Dissolve the maleimide-activated molecule in DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide (B117702) solution to the protein solution with gentle mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate using a desalting column to remove unreacted maleimide.[19]
Protocol 3: Two-Step SMCC Conjugation
This protocol describes the use of the heterobifunctional crosslinker SMCC to conjugate an amine-containing molecule to a sulfhydryl-containing molecule.[3][20]
Materials:
-
Amine-containing protein (1-10 mg/mL in amine- and thiol-free buffer, pH 7.0-7.5)
-
Sulfhydryl-containing molecule
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Amine Reaction: a. Dissolve SMCC in DMSO or DMF to a concentration of ~50 mM immediately before use.[20] b. Add a 20-fold molar excess of the SMCC solution to the amine-containing protein solution.[20] c. Incubate for 30-60 minutes at room temperature.[21] d. Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[20]
-
Sulfhydryl Reaction: a. Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[21] c. Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography).
Protocol 4: Copper-Free Click Chemistry (SPAAC)
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-containing molecule.[9]
Materials:
-
Azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
DBCO-functionalization (if necessary): a. Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM. b. Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the amine-containing molecule. c. Incubate for 60 minutes at room temperature. d. Remove excess DBCO reagent using a desalting column.
-
SPAAC Reaction: a. Mix the purified DBCO-labeled molecule with the azide-containing molecule. b. The reaction typically proceeds to completion within 1-2 hours at room temperature. c. Purify the final conjugate using a suitable method if necessary.
Visualizing Bioconjugation Pathways
The following diagrams illustrate the chemical reactions and workflows described above.
Caption: NHS Ester-Amine Reaction Pathway.
Caption: Maleimide-Thiol Reaction Pathway.
Caption: Two-Step SMCC Conjugation Workflow.
Caption: SPAAC Reaction Pathway.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 8. Copper-Free Click Chemistry [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 13. biotium.com [biotium.com]
- 14. interchim.fr [interchim.fr]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. NHS-ester-protein-labeling [protocols.io]
- 17. lumiprobe.com [lumiprobe.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. biotium.com [biotium.com]
- 20. proteochem.com [proteochem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of 2-((2-Aminoethyl)amino)ethanol (AEEA) and Monoethanolamine (MEA) for Post-Combustion CO2 Capture
A head-to-head comparison of two prominent amine solvents for CO2 capture, evaluating their efficacy, reaction kinetics, and operational challenges, supported by experimental data for researchers and professionals in drug development and chemical engineering.
In the ongoing effort to mitigate greenhouse gas emissions, amine scrubbing remains a leading technology for post-combustion CO2 capture. Monoethanolamine (MEA) has long been the benchmark solvent due to its high reactivity and low cost. However, its significant drawbacks, including high energy requirements for regeneration and corrosive nature, have spurred the search for superior alternatives. This guide provides a detailed comparison of MEA with a promising candidate, 2-((2-aminoethyl)amino)ethanol (AEEA), a diamine that exhibits distinct advantages in CO2 capture performance.
Performance at a Glance: AEEA vs. MEA
AEEA, possessing both a primary and a secondary amine group, demonstrates a higher CO2 absorption capacity and favorable kinetics compared to MEA.[1][2] However, its thermal stability in the presence of CO2 presents a significant challenge. The following tables summarize the key performance indicators for both solvents based on available experimental data.
| Performance Metric | 2-((2-Aminoethyl)amino)ethanol (AEEA) | Monoethanolamine (MEA) | Conditions | Reference |
| CO2 Absorption Capacity | ~0.98 mol CO2/mol amine | ~0.5 mol CO2/mol amine | 15 wt% AEEA in NHD/H2O at 313.15 K | [3] |
| Heat of Absorption | Lower than MEA | -84 to -100 kJ/mol CO2 | 30 wt% aqueous solution | [3] |
| Absorption Rate | High | High | - | [1] |
| Thermal Stability | Unstable in the presence of CO2 | More stable than AEEA | 135 °C with 0.80 mol CO2/mol amine | [4] |
Delving into the Data: A Closer Look at Performance
CO2 Absorption Capacity and Heat of Absorption
Experimental results indicate that AEEA can achieve a significantly higher CO2 absorption capacity than MEA. For instance, a 15 wt% AEEA solution in a mixed solvent system reached an absorption capacity of 0.98 mol CO2/mol amine, nearly double the theoretical maximum of 0.5 for MEA.[3] This enhanced capacity is attributed to the presence of two amine groups in the AEEA molecule.
The heat of absorption is a critical parameter influencing the energy required for solvent regeneration. AEEA generally exhibits a lower heat of absorption compared to MEA.[3] For a 30 wt% aqueous solution, the heat of absorption for MEA ranges from -84 to -100 kJ/mol CO2.[3] The lower heat of absorption for AEEA suggests a potentially lower energy penalty for regeneration.
Reaction Kinetics
Both AEEA and MEA exhibit fast reaction kinetics with CO2. Computational studies suggest that the primary amine group of AEEA has a lower reaction energy barrier for CO2 absorption compared to MEA, indicating a faster absorption rate.[1] The secondary amine group in AEEA also participates in the reaction, contributing to the overall high absorption rate.
Thermal Degradation
A significant drawback of AEEA is its thermal instability in the presence of CO2. Studies have shown that AEEA degrades considerably at elevated temperatures, with 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) being a major degradation product.[4] In contrast, while MEA also undergoes thermal degradation, it is generally more stable than AEEA under similar conditions.[5][6] The degradation of AEEA can lead to solvent loss, reduced performance, and operational issues like foaming and corrosion.
Experimental Methodologies
The data presented in this guide are derived from various experimental setups designed to simulate the conditions of post-combustion CO2 capture.
CO2 Absorption and Desorption Studies
A common experimental setup for evaluating CO2 absorption and desorption performance is a stirred cell reactor or a gas bubbling apparatus .
Objective: To measure the CO2 absorption capacity, rate, and cyclic capacity of the amine solvent.
General Procedure:
-
A known volume and concentration of the amine solution (e.g., 30 wt% aqueous solution) is placed in the reactor.
-
The solution is heated to the desired absorption temperature (e.g., 40 °C).
-
A gas stream with a specific CO2 concentration (e.g., 15% CO2 in N2) is bubbled through the solution at a constant flow rate.
-
The CO2 concentration in the outlet gas is continuously monitored using a gas analyzer until the solution is saturated.
-
The total amount of CO2 absorbed is calculated from the difference in the inlet and outlet CO2 concentrations over time.
-
For desorption, the CO2-rich solution is heated to a higher temperature (e.g., 100-120 °C) while being purged with an inert gas like nitrogen to strip the captured CO2.
-
The amount of CO2 released is measured to determine the cyclic capacity and regeneration efficiency.
Heat of Absorption Measurement
The heat of absorption is typically measured using a reaction calorimeter .
Objective: To determine the enthalpy change associated with the CO2 absorption reaction.
General Procedure:
-
The amine solution is placed in the reaction calorimeter and brought to the desired temperature.
-
A known amount of CO2 is introduced into the calorimeter, and the heat released during the absorption process is measured.
-
This process is repeated in a stepwise manner to determine the heat of absorption at different CO2 loadings.[7][8]
Thermal Degradation Studies
Objective: To assess the stability of the amine solvent under stripper conditions.
General Procedure:
-
The amine solution, loaded with a specific amount of CO2, is sealed in stainless steel cylinders.
-
The cylinders are placed in an oven at a high temperature (e.g., 135-160 °C) for a specified duration (e.g., several weeks).[4][6]
-
The samples are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation products and determine the extent of amine loss.
Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the reaction pathways of CO2 with AEEA and MEA, and a typical experimental workflow for CO2 capture studies.
Conclusion
2-((2-Aminoethyl)amino)ethanol (AEEA) presents a compelling case as a high-capacity solvent for CO2 capture, with the potential for lower regeneration energy requirements compared to the industry-standard monoethanolamine (MEA). Its superior absorption capacity and rapid reaction kinetics are significant advantages. However, the critical challenge of thermal degradation in the presence of CO2 must be addressed through further research and development. Future work should focus on the development of degradation inhibitors or novel process configurations to enhance the stability of AEEA, unlocking its full potential as a next-generation solvent for CO2 capture. For researchers and professionals in the field, AEEA represents a promising, albeit challenging, avenue for advancing carbon capture technologies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Conjugation Efficiency of (2-Aminoethyl)carbamic Acid Linkers
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology. The choice of linker and the validation of conjugation efficiency are critical steps in creating effective bioconjugates for therapeutics, diagnostics, and research applications. This guide provides an objective comparison of the conjugation efficiency of linkers derived from (2-Aminoethyl)carbamic acid, often utilized in carbodiimide-mediated reactions, with other common amine-reactive alternatives. Experimental data and detailed protocols are provided to support the validation of these conjugation strategies.
Understanding Amine-Reactive Linker Chemistries
The primary functional group targeted in many bioconjugation strategies is the amine group (-NH₂), abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. This compound linkers are typically employed in a two-step process where a carboxyl group on a target molecule is first activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency. The resulting activated ester then reacts with the amine group of the this compound linker.
Alternatives to this method include pre-activated linkers like N-hydroxysuccinimide (NHS) esters and other amine-reactive chemistries such as those targeting thiol groups (maleimides) or employing bio-orthogonal "click" chemistry.
Quantitative Comparison of Linker Conjugation Efficiencies
The efficiency of a bioconjugation reaction is a critical factor, influencing the yield, purity, and functionality of the final product. The following table summarizes the typical conjugation efficiencies for various amine-reactive linkers. It is important to note that these efficiencies can vary based on the specific reactants, reaction conditions, and the nature of the biomolecule being conjugated.
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| Carbodiimide (EDC/NHS) Coupling | Primary Amines (-NH₂) | Modest (Variable, 50-80% reported)[1] | High (Covalent Amide Bond) | Moderate (30 min - 4 hours)[1] | pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis; potential for side reactions.[1] |
| N-Hydroxysuccinimide (NHS) Esters | Primary Amines (-NH₂) | High (>90% in some systems) | High (Covalent Amide Bond) | Fast (30 min - 2 hours)[] | Susceptible to hydrolysis at high pH; requires amine-free buffers. |
| Maleimide Chemistry | Thiols (-SH) | High (>90%)[1] | High (Covalent Thioether Bond) | Fast (1-2 hours)[1] | Requires free thiol groups, which may necessitate reduction of disulfide bonds. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, Alkynes | Very High (>95%) | High (Covalent Triazole Ring) | Fast (30-60 minutes)[1] | Requires a copper catalyst, which can be toxic to cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides, Alkynes | High (>90%) | High (Covalent Triazole Ring) | Moderate (1-4 hours) | Copper-free, suitable for in vivo applications. |
Experimental Protocols for Validating Conjugation Efficiency
Accurate determination of conjugation efficiency is crucial for the characterization and quality control of bioconjugates. The "degree of labeling" (DOL) or "drug-to-antibody ratio" (DAR) are common metrics used to quantify this efficiency. Below are detailed protocols for key experiments used to validate conjugation.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method is suitable when the conjugated molecule has a distinct UV-Vis absorbance spectrum from the protein.
Materials:
-
Protein-conjugate solution
-
UV-Vis spectrophotometer
-
Appropriate buffer for dilution
Procedure:
-
Dilute the protein-conjugate solution to a concentration that falls within the linear range of the spectrophotometer (e.g., ~0.1 mg/mL).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (A_max) of the conjugated molecule.
-
Calculate the corrected protein absorbance (A₂₈₀c) to account for the absorbance of the conjugated molecule at 280 nm using the following equation: A₂₈₀c = A₂₈₀ - (A_max × Correction Factor) The Correction Factor (CF) is the ratio of the absorbance of the conjugated molecule at 280 nm to its absorbance at its A_max.
-
Calculate the molar concentration of the protein and the conjugated molecule using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient, b is the path length, and c is the concentration.
-
The Degree of Labeling (DOL) is the molar ratio of the conjugated molecule to the protein: DOL = [Molar concentration of conjugated molecule] / [Molar concentration of protein]
Protocol 2: Validation of Conjugation by Mass Spectrometry (LC-MS)
Mass spectrometry provides a highly accurate method to determine the mass of the bioconjugate and thus the number of conjugated molecules.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Inject the purified conjugate onto the LC-MS system.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5-95% over 15-30 minutes).
-
Acquire the mass spectrum of the eluting conjugate.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the unconjugated protein and the various conjugated species.
-
The number of conjugated molecules can be determined by the mass shift between the unconjugated and conjugated protein peaks.
Protocol 3: Analysis of Conjugation Heterogeneity by HPLC
Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are powerful HPLC-based methods to assess the distribution of conjugated species and detect aggregation.
HIC-HPLC Procedure:
-
Use an HPLC system with a UV detector and a HIC column.
-
Use a high salt buffer as Mobile Phase A and a low salt buffer as Mobile Phase B.
-
Elute the conjugate with a gradient of decreasing salt concentration.
-
The different conjugated species will elute based on their hydrophobicity, allowing for the quantification of the distribution of the drug-to-antibody ratio.
SEC-HPLC Procedure:
-
Use an HPLC system with a UV detector and an SEC column suitable for the molecular weight of the bioconjugate.
-
Elute the sample isocratically.
-
The presence of high-molecular-weight peaks indicates aggregation, which can be a side effect of the conjugation process.
Visualizing Experimental Workflows
Clear and standardized workflows are essential for reproducible experimental outcomes. The following diagrams, created using Graphviz, illustrate the key steps in validating bioconjugation efficiency.
Caption: A general workflow for the validation of bioconjugation efficiency.
Caption: Signaling pathway for carbodiimide-mediated amine-reactive conjugation.
By carefully selecting the appropriate linker chemistry and rigorously validating the conjugation efficiency using the protocols and workflows outlined in this guide, researchers can ensure the production of high-quality, reproducible bioconjugates for their specific applications.
References
Spectroscopic Comparison of (2-Aminoethyl)carbamic acid and Related Compounds for Drug Development
A detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (2-Aminoethyl)carbamic acid, alongside its precursor ethylenediamine (B42938) and its commonly used protected form, N-Boc-ethylenediamine. This guide provides researchers, scientists, and drug development professionals with a comparative spectroscopic overview, detailed experimental protocols, and a conceptual workflow for the synthesis and analysis of these compounds.
This compound and its derivatives are important building blocks in medicinal chemistry and drug development. Their structural characterization is paramount for ensuring the identity and purity of synthesized compounds. This guide offers a comparative analysis of the spectroscopic properties of this compound, ethylenediamine, and N-Boc-ethylenediamine, utilizing ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its relevant alternatives. The data for this compound is based on predicted values due to the limited availability of experimentally derived public spectra, while the data for ethylenediamine and N-Boc-ethylenediamine are compiled from experimental sources.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.10 | t | 2H | -CH₂-NH₂ |
| ~3.35 | t | 2H | -CH₂-NHCOOH | |
| ~7.5 (broad) | s | 3H | -NH₂, -COOH | |
| Ethylenediamine | 2.86 | s | 4H | -CH₂-CH₂- |
| 1.25 | s | 4H | -NH₂ | |
| N-Boc-ethylenediamine | 1.44 | s | 9H | -C(CH₃)₃ |
| 2.78 | t, J=5.6 Hz | 2H | -CH₂-NH₂ | |
| 3.19 | q, J=5.6 Hz | 2H | -CH₂-NHBoc | |
| 5.0 (broad) | s | 1H | -NH-Boc |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~42.0 | -CH₂-NH₂ |
| ~43.5 | -CH₂-NHCOOH | |
| ~160.0 | -COOH | |
| Ethylenediamine | 45.2 | -CH₂-CH₂- |
| N-Boc-ethylenediamine | 28.4 | -C(CH₃)₃ |
| 41.7 | -CH₂-NH₂ | |
| 43.3 | -CH₂-NHBoc | |
| 79.2 | -C(CH₃)₃ | |
| 156.2 | -C=O |
Table 3: FT-IR Spectroscopic Data (Experimental)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound (Predicted) | 3400-3200 | Strong, Broad | N-H Stretch (Amine & Amide) |
| 2950-2850 | Medium | C-H Stretch | |
| ~1700 | Strong | C=O Stretch (Carbamic Acid) | |
| 1650-1550 | Medium | N-H Bend | |
| Ethylenediamine | 3350-3250 | Strong, Broad | N-H Stretch |
| 2920, 2850 | Medium | C-H Stretch | |
| 1590 | Strong | N-H Bend (Scissoring) | |
| 1050 | Medium | C-N Stretch | |
| N-Boc-ethylenediamine | 3360, 3290 | Strong | N-H Stretch (Amine & Amide) |
| 2975, 2870 | Medium | C-H Stretch | |
| 1695 | Strong | C=O Stretch (Carbamate) | |
| 1520 | Strong | N-H Bend (Amide II) | |
| 1170 | Strong | C-O Stretch |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : The data presented for the alternatives were acquired on a standard 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General FT-IR Spectroscopy Protocol
-
Sample Preparation : For liquid samples like ethylenediamine and N-Boc-ethylenediamine, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Background Collection : Record a background spectrum of the empty sample compartment (for thin films) or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Analysis : Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound from ethylenediamine, which often proceeds through a protected intermediate like N-Boc-ethylenediamine. Each step is followed by spectroscopic analysis to confirm the structure of the product.
Characterization of (2-Aminoethyl)carbamic Acid Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of (2-Aminoethyl)carbamic acid derivatives is crucial for ensuring compound identity, purity, and stability. This guide provides a comprehensive comparison of mass spectrometry (MS) with and without derivatization against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate analytical strategy.
Data Presentation: A Quantitative Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound derivatives often depends on the specific requirements of the analysis, such as sensitivity, structural information, and quantitation needs. Below is a summary of the typical performance characteristics of mass spectrometry, NMR, and IR spectroscopy for the analysis of a representative derivative, N-Boc-ethylenediamine.
| Analytical Technique | Parameter | Typical Performance | Remarks |
| Direct Infusion ESI-MS | Limit of Detection (LoD) | 10 - 100 ng/mL | High throughput, minimal sample preparation. Susceptible to ion suppression from complex matrices. |
| Limit of Quantitation (LoQ) | 50 - 500 ng/mL | Provides molecular weight information. | |
| Linearity | 2-3 orders of magnitude | ||
| Precision (%RSD) | < 15% | ||
| LC-MS/MS (with Derivatization) | Limit of Detection (LoD) | 0.1 - 10 ng/mL | Derivatization (e.g., with Boc anhydride) can improve chromatographic retention and ionization efficiency. |
| Limit of Quantitation (LoQ) | 0.5 - 50 ng/mL | Provides structural information through fragmentation patterns. | |
| Linearity | 3-4 orders of magnitude | ||
| Precision (%RSD) | < 10% | ||
| Nuclear Magnetic Resonance (NMR) | Limit of Detection (LoD) | 1 - 5 µg/mL | Provides detailed structural information and is non-destructive. |
| Limit of Quantitation (LoQ) | 5 - 20 µg/mL | Inherently quantitative without the need for response factor correction.[1] | |
| Linearity | 3-4 orders of magnitude | ||
| Precision (%RSD) | < 2% | ||
| Infrared (IR) Spectroscopy | Limit of Detection (LoD) | > 100 µg/mL | Primarily used for functional group identification. |
| Limit of Quantitation (LoQ) | Not typically used for quantification | ||
| Linearity | Not applicable | ||
| Precision (%RSD) | Not applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
This method is suitable for rapid screening and molecular weight determination of this compound derivatives.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump
-
Sample dissolved in an appropriate solvent (e.g., methanol/water 50:50 v/v with 0.1% formic acid) at a concentration of approximately 1-10 µg/mL.
Procedure:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Load the sample solution into a syringe and place it in the syringe pump.
-
Set the flow rate to 5-10 µL/min.
-
Acquire mass spectra in the positive ion mode over a relevant m/z range.
-
Observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺) to confirm the molecular weight.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Boc Derivatization
This method provides enhanced sensitivity and structural information through chromatographic separation and fragmentation analysis.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Dichloromethane
Derivatization Procedure:
-
Dissolve the this compound derivative in dichloromethane.
-
Add triethylamine and a stoichiometric amount of Boc anhydride.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Set the column temperature to 40°C.
-
Use a gradient elution, for example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Set the flow rate to 0.4 mL/min.
-
Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature).
-
Acquire data in positive ion mode, monitoring for the precursor ion [M+H]⁺ of the Boc-derivative.
-
Perform collision-induced dissociation (CID) on the precursor ion to obtain fragment ions for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure and connectivity of atoms.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
Sample (5-10 mg)
Procedure:
-
Dissolve the sample in the appropriate deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (phasing, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. For N-Boc-ethylenediamine in CDCl₃, typical ¹H NMR signals are observed around δ 3.1 (t, 2H, -CH₂-NHBoc), 2.7 (t, 2H, -CH₂-NH₂), and 1.4 (s, 9H, -C(CH₃)₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Sample (a few milligrams)
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample on the ATR crystal.
-
Acquire the sample spectrum.
-
Identify characteristic absorption bands. For an N-Boc protected this compound derivative, key stretches include: N-H stretching (primary amine) around 3300-3400 cm⁻¹, C-H stretching around 2850-2950 cm⁻¹, C=O stretching (carbamate) around 1680-1700 cm⁻¹, and N-H bending around 1500-1600 cm⁻¹.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the characterization of this compound derivatives.
Caption: Experimental workflow for mass spectrometric analysis.
Caption: Fragmentation pathway of a Boc-protected derivative.
Caption: Logical workflow for structural elucidation.
References
A Comparative Guide to Alkyl Phenyl Carbonates for Mono-Carbamate Protection of Amines
For Researchers, Scientists, and Drug Development Professionals
The selective protection of amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of available protecting groups, carbamates offer a versatile and reliable option. Alkyl phenyl carbonates have emerged as practical and economical reagents for the introduction of these carbamates, providing a valuable alternative to more hazardous reagents like chloroformates. This guide offers an objective comparison of various alkyl phenyl carbonates for the mono-carbamate protection of amines, supported by experimental data and detailed protocols.
Performance Comparison of Alkyl Phenyl Carbonates
Alkyl phenyl carbonates allow for the introduction of common carbamate (B1207046) protecting groups such as Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl). The choice of the alkyl group dictates the stability and deprotection conditions of the resulting carbamate, a critical consideration in multi-step syntheses. While tert-butyl and benzyl (B1604629) phenyl carbonates are widely used, methyl and ethyl analogs also serve as effective reagents.
A key advantage of using alkyl phenyl carbonates is their selectivity for primary amines over secondary amines.[1] This chemoselectivity is valuable in the synthesis of complex polyamines.[1] Furthermore, these reagents can achieve mono-protection of symmetrical diamines in high yields.[1]
The following table summarizes the performance of different alkyl phenyl carbonates in the mono-protection of 1,2-ethanediamine, a common substrate used for evaluating protecting group efficiency.
| Reagent | Protecting Group | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl Phenyl Carbonate | Methoxycarbonyl (Moc) | - | - | - | - | |
| Ethyl Phenyl Carbonate | Ethoxycarbonyl (Eoc) | - | - | - | - | |
| tert-Butyl Phenyl Carbonate | tert-Butoxycarbonyl (Boc) | Ethanol (B145695) | Reflux | 18 | 51 | [2] |
| Benzyl Phenyl Carbonate | Benzyloxycarbonyl (Cbz) | Ethanol | Room Temp. | Overnight | 86 | [1] |
| Allyl Phenyl Carbonate | Allyloxycarbonyl (Alloc) | Ethanol | Room Temp. | Overnight | 82 | [1] |
Deprotection Strategies
The choice of alkyl phenyl carbonate is intrinsically linked to the desired deprotection strategy. The stability of the resulting carbamate to various reaction conditions is a crucial factor in synthetic planning.
| Protecting Group | Reagent | Common Deprotection Conditions |
| Methoxycarbonyl (Moc) | Methyl Phenyl Carbonate | Strong nucleophiles (e.g., methylthiolate) or harsh basic/acidic hydrolysis. |
| Ethoxycarbonyl (Eoc) | Ethyl Phenyl Carbonate | Basic or acidic hydrolysis, often requiring elevated temperatures. |
| tert-Butoxycarbonyl (Boc) | tert-Butyl Phenyl Carbonate | Acidic conditions (e.g., TFA in DCM, HCl in methanol).[2] |
| Benzyloxycarbonyl (Cbz) | Benzyl Phenyl Carbonate | Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with 2-mercaptoethanol (B42355) and a base. |
| Allyloxycarbonyl (Alloc) | Allyl Phenyl Carbonate | Pd(0)-catalyzed allyl transfer to a nucleophilic scavenger or treatment with 2-mercaptoethanol and a base. |
Experimental Protocols
The following are generalized experimental protocols for the mono-carbamate protection of a diamine using an alkyl phenyl carbonate.
General Procedure for Mono-Carbamate Protection of a Symmetrical Diamine
Materials:
-
Diamine (1.0 equiv)
-
Alkyl Phenyl Carbonate (1.0 equiv)
-
Absolute Ethanol
-
Hydrochloric Acid (2 M)
-
Sodium Hydroxide (2 M)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Stirring bar
-
Reflux condenser (if required)
Procedure:
-
Dissolve the diamine (1.0 equiv) in absolute ethanol in a round-bottom flask equipped with a stirring bar.
-
Add the alkyl phenyl carbonate (1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature overnight. For tert-butyl phenyl carbonate, heat the mixture to reflux overnight.[1][2]
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Add water to the residue and adjust the pH to ~3 with 2 M HCl.
-
Extract the aqueous layer with dichloromethane (3x) to remove unreacted alkyl phenyl carbonate and any di-protected by-product.
-
Make the aqueous phase strongly alkaline (pH > 12) by adding 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected diamine.
Visualizing the Workflow and Logic
To better understand the process and decision-making involved, the following diagrams illustrate the experimental workflow and the logical relationships in selecting an appropriate alkyl phenyl carbonate.
References
A Comparative Benchmarking of Synthetic Routes to N-Boc-Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
The selective mono-protection of ethylenediamine (B42938) with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis, yielding the versatile building block N-Boc-ethylenediamine. This intermediate is crucial in the development of pharmaceuticals and other complex molecules where sequential functionalization of the two amine groups is required.[1] Achieving high selectivity for the mono-protected product over the di-substituted byproduct is a common challenge.[2] This guide provides a comparative analysis of three prominent synthetic routes to N-Boc-ethylenediamine, supported by experimental data to inform methodology selection.
Comparison of Synthetic Methodologies
The selection of a synthetic route to N-Boc-ethylenediamine is often guided by factors such as yield, reaction time, scalability, and the availability and cost of reagents. The following table summarizes the key quantitative data for three distinct and effective protocols.
| Parameter | Route 1: Direct Acylation with Boc₂O | Route 2: In Situ Mono-Protonation | Route 3: Acylation with tert-butyl (p-nitrophenyl) carbonate |
| Boc Source | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (p-nitrophenyl) carbonate |
| Key Strategy | Slow addition to excess ethylenediamine | In situ mono-protonation of ethylenediamine | Use of an alternative acylating agent |
| Reported Yield | 83%[3] | 87%[4] | 82.3%[5] |
| Reaction Time | 12 hours[3] | 1 hour[4] | 5-6 hours[5] |
| Reaction Temp. | 0 °C to Room Temperature[3] | 0 °C to Room Temperature[4] | Reflux[5] |
| Primary Solvent | Dichloromethane (B109758) (DCM)[3] | Methanol (MeOH)[4] | Ethyl Acetate[5] |
| Purification | Column Chromatography[3] | Extraction / No Chromatography[4] | Extraction[5] |
Experimental Protocols
Detailed experimental procedures for the three benchmarked synthetic routes are provided below.
Route 1: Direct Acylation with Di-tert-butyl dicarbonate (Boc₂O)
This method relies on the slow addition of di-tert-butyl dicarbonate to a significant excess of ethylenediamine to favor mono-acylation.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
In a 500 ml two-neck round-bottom flask, dissolve ethylenediamine (18.2g, 302 mmol) in 250 ml of dichloromethane and cool the solution to 0 °C.[3]
-
In a separate flask, dissolve di-tert-butyl dicarbonate (10g, 45.8 mmol) in 50 ml of dichloromethane.[3]
-
Add the di-tert-butyl dicarbonate solution dropwise to the ethylenediamine solution.[3]
-
After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.[3]
-
The resulting precipitate is filtered and washed with dichloromethane.[3]
-
The product is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether (20:80) as the eluent to yield the pure product as a white solid.[3]
Route 2: In Situ Mono-Protonation
This highly efficient method involves the selective deactivation of one amine group by protonation with one equivalent of acid, followed by the addition of Boc₂O.[2]
Materials:
-
Ethylenediamine
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas
-
Di-tert-butyl dicarbonate (Boc₂O)
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a flask cooled to 0 °C, add HCl gas (17 g) to 150 mL of MeOH with stirring for 15 minutes.[4]
-
Stir the mixture for 15 minutes at room temperature and then carefully add it to ethylenediamine (28g, 0.466mol) at 0 °C.[4]
-
Stir the mixture for 15 minutes at room temperature, then add 50 mL of H₂O and stir for another 30 minutes.[4]
-
Add a solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of MeOH at room temperature over 10 minutes, and stir the resulting solution for 1 hour.[4]
-
Concentrate the mixture in vacuo.[4]
-
Remove unreacted diamine by washing with diethyl ether (2 x 300 mL).[4]
-
Treat the residue with 500 mL of 2 N NaOH solution.[4]
-
Extract the product with CH₂Cl₂ (3 x 300 mL).[4]
-
Combine the organic extracts, wash with 300 mL of brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product as a colorless oil with over 97% purity by HPLC.[4]
Route 3: Acylation with tert-butyl (p-nitrophenyl) carbonate
This route utilizes a different Boc-donating reagent, which can offer a different reactivity and selectivity profile.[2]
Materials:
-
tert-butyl (p-nitrophenyl) carbonate
-
Ethylenediamine
-
Ethyl Acetate
-
2mol/L Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Synthesize tert-butyl (p-nitrophenyl) carbonate by reacting p-nitrophenol with di-tert-butyl dicarbonate in the presence of sodium hydroxide.[5]
-
In a reaction flask, reflux a mixture of tert-butyl (p-nitrophenyl) carbonate (239g, 1mol) and ethylenediamine (60g, 1mol) in 1000ml of ethyl acetate for 5-6 hours.[5]
-
Cool the mixture to room temperature and add 1000ml of 2mol/L sodium hydroxide aqueous solution.[5]
-
Separate the layers and extract the aqueous layer with ethyl acetate 2-3 times.[5]
-
Combine the organic layers, wash once with 500ml of saturated brine, dry, and concentrate to obtain the product as a light yellow liquid.[5]
Synthetic Routes Workflow
The following diagram illustrates the logical flow of the three benchmarked synthetic routes to N-Boc-ethylenediamine.
Caption: Workflow of three synthetic routes to N-Boc-ethylenediamine.
References
A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of the efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs). Carbamate (B1207046) linkers have become a cornerstone in the design of these conjugates, offering a balance between stability in systemic circulation and controlled release at the target site. This guide provides an objective comparison of the hydrolytic stability of different carbamate linkers, supported by experimental data, to inform the selection of optimal linkers for drug development.
Mechanisms of Carbamate Linker Cleavage
Carbamate linkers can be engineered for cleavage through two primary mechanisms: enzymatic action and pH-dependent hydrolysis.[1]
-
Enzymatically-Cleavable Carbamate Linkers: These are designed to be substrates for enzymes, like cathepsin B, that are overexpressed in target tissues, such as tumors.[1] A prominent example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which undergoes enzymatic cleavage leading to a self-immolative cascade that releases the unmodified drug.[1]
-
pH-Sensitive Carbamate Linkers: The stability of these linkers is dependent on pH. They are designed to be stable at the physiological pH of blood (7.4) but to hydrolyze at the lower pH found in endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1] Acylhydrazone-containing structures are a notable example of pH-sensitive linkers.[1]
Comparative Stability Data
The hydrolytic stability of carbamate linkers is typically evaluated by measuring their half-life (t½) or the percentage of drug release over time in various biological media. The following table summarizes quantitative data on the stability of different carbamate linkers.
| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH 7.0 | > 2.0 h |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH ~5.0 | 2.4 min |
| Silyl ether-based | MMAE | Human Plasma | - | > 7 days |
| Benzylic N-acyl carbamate | - | Plasma | - | Stable |
| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release |
| Carbonate | SN-38 | Serum | - | 36 h |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective drug conjugates. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma or serum from different species (e.g., human, mouse).
Materials:
-
Linker-drug conjugate
-
Human and/or mouse plasma/serum
-
Suitable solvent (e.g., DMSO)
-
Acetonitrile (B52724) (for quenching)
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent like DMSO.[1]
-
Incubate the linker-drug conjugate at a final concentration (e.g., 10 µM) in plasma or serum at 37°C.[1]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[1]
-
Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate and released drug.[1]
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.[1]
Protocol 2: Stability Assay at Different pH Values
Objective: To evaluate the stability of a linker-drug conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Materials:
-
Linker-drug conjugate
-
Buffer solutions at various pH values (e.g., pH 5.5, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate.[1]
-
Incubate the conjugate at a final concentration (e.g., 10 µM) in the different pH buffers at 37°C.[1]
-
At specified time intervals, take aliquots and directly analyze them by HPLC or LC-MS to measure the concentration of the intact conjugate and the released drug.[1]
-
Determine the rate of hydrolysis and the half-life of the conjugate at each pH.[1]
Visualizing Carbamate Linkers and Stability Assessment
To better understand the concepts discussed, the following diagrams illustrate the general structure of a carbamate linker in an ADC and the experimental workflow for assessing its stability.
References
A Comparative Guide to Carbamate Formation: An Evaluation of Activating Agents
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a critical process in the development of new therapeutic agents and functional materials.[1] This guide provides an objective comparison of common activating agents used in carbamate (B1207046) formation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The carbamate functional group is a key structural motif in numerous approved drugs and prodrugs, playing a significant role in drug-target interactions and the overall bioactivity of molecules.[1] The stability and versatility of the carbamate linkage also make it a valuable tool for amine-protecting group strategies in organic synthesis.[2] Consequently, a variety of methods have been developed for their synthesis, each with distinct advantages and limitations. This report focuses on a comparative analysis of activating agents, providing a clear overview of their performance based on reported experimental data.
Performance Comparison of Activating Agents
The selection of an activating agent is paramount in carbamate synthesis, directly influencing reaction efficiency, substrate scope, and reaction conditions. Below is a summary of quantitative data for various activating agents, offering a comparative perspective on their performance.
| Activating Agent/Method | Amine Substrate(s) | Electrophile/Carbon Source | Base/Additive(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| p-Nitrophenyl Carbonates | Various amines | p-Nitrophenyl chloroformate | Pyridine (B92270) | CH2Cl2 | RT | 2-12 | 75-95 | [2][3] |
| Curtius Rearrangement | Carboxylic acids | DPPA or (Boc)2O/NaN3 | Zn(OTf)2, TBAB (for Boc) | Toluene (B28343) | 80-110 | 2-12 | 70-95 | [2][3] |
| CO2 + Alkyl Halide | Various amines | CO2, Alkyl halide | Cs2CO3, TBAI | DMF | RT | 0.5-2 | 85-98 | [2][4] |
| CO2 + DBU/Alkyl Halide | Aniline | CO2, 1-Bromobutane | DBU | MeCN | 70 | - | 87 | [5] |
| Carbamoylimidazolium Salts | Various amines | Carbonyl diimidazole | - | Water | RT | 0.5-1 | 90-98 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these synthetic routes.
General Procedure for Carbamate Synthesis via Activated Mixed Carbonates
To a solution of the desired alcohol (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (B109758) (CH2Cl2) at 0 °C, p-nitrophenyl chloroformate (1.1 eq.) is added portion-wise.[2][3] The reaction mixture is stirred at room temperature for 2-4 hours. Subsequently, the amine (1.0 eq.) is added, and the mixture is stirred for an additional 2-12 hours.[2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH2Cl2 and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Carbamate Synthesis via Curtius Rearrangement
A mixture of the carboxylic acid (1.0 eq.), di-tert-butyl dicarbonate (B1257347) (1.2 eq.), and sodium azide (B81097) (1.5 eq.) in a suitable solvent such as toluene is stirred at room temperature.[2] For tert-butyl carbamates, tetrabutylammonium (B224687) bromide (TBAB) and zinc(II) triflate can be added as catalysts.[2][3] The reaction mixture is then heated to 80-110 °C for 2-12 hours, during which the acyl azide forms and undergoes rearrangement to the isocyanate.[2][3] The isocyanate is subsequently trapped by an alcohol, which can be added at the beginning of the reaction or after the rearrangement is complete, to yield the desired carbamate. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
General Procedure for Carbamate Synthesis using CO2 and Alkyl Halides
To a solution of the amine (1.0 eq.) in anhydrous dimethylformamide (DMF), cesium carbonate (Cs2CO3, 1.5 eq.) and tetrabutylammonium iodide (TBAI, 0.1 eq.) are added.[2][4] Carbon dioxide is bubbled through the solution for 15-30 minutes. The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 0.5-2 hours.[2][4] The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the generalized pathways for carbamate formation using the discussed activating agents.
Caption: General workflow for carbamate synthesis via an activated p-nitrophenyl carbonate intermediate.
Caption: The Curtius rearrangement pathway for the synthesis of carbamates from carboxylic acids.
Caption: A simplified mechanism for carbamate formation using carbon dioxide as a C1 source.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (2-Aminoethyl)carbamic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (2-Aminoethyl)carbamic acid must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
This compound is classified as a hazardous substance, being toxic if swallowed, causing skin irritation, and posing a risk of serious eye irritation.[1][2] It may also lead to an allergic skin reaction and respiratory irritation.[2][3] Some safety data sheets indicate it can cause severe skin burns and eye damage.[4][5] Therefore, strict adherence to disposal guidelines is paramount.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.[5]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][4]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[4][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or dust.[4]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Store the chemical in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][4]
Step-by-Step Disposal Plan
The primary method for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant, in accordance with all national and local regulations.[4]
Step 1: Waste Identification and Segregation
-
Designate this compound and any materials contaminated with it (e.g., paper towels, gloves, absorbent pads) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Keep the waste in its original or a compatible, properly labeled container.[1]
Step 2: Container Management
-
Ensure the waste container is in good condition and is kept tightly closed.[1][4]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated, secure area away from incompatible materials such as acids and strong oxidizing agents.[4]
Step 3: Arrange for Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
One recommended disposal method is incineration.[5] The waste may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Important Precaution: Do not dispose of this compound down the drain.[1] It should not be allowed to enter surface water or the ground water system.[1]
Accidental Release and Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent the spill from spreading and from entering drains.[1] Cover drains if necessary.
-
Absorb: For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to collect the spilled substance.[1]
-
Collect: Carefully collect the absorbent material and any contaminated soil or surfaces into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your supervisor and EHS office.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O₂ | PubChem[2] |
| Molecular Weight | 104.11 g/mol | PubChem[2] |
| Physical Description | Light yellow solid | PubChem[2] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets. No experimental protocols are cited in the source documents for the disposal of this specific chemical. The recommended disposal method is based on its known hazards and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (2-Aminoethyl)carbamic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Aminoethyl)carbamic acid and its derivatives, such as tert-Butyl N-(2-aminoethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Note that the following data is primarily based on the safety information for tert-Butyl N-(2-aminoethyl)carbamate (CAS No. 57260-73-8), a common derivative.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as causing severe skin burns and serious eye damage[1][2][3]. It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side protection. A face shield may be necessary for splash-prone operations.[2] | To prevent eye contact which can cause serious eye damage[1][2][3]. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene rubber), a standard laboratory coat (fully buttoned), and closed-toe shoes.[2][4] | To prevent skin contact which can cause severe skin burns[1][2][3]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator, especially if working outside a fume hood or if aerosols may be generated.[1][4] | To prevent inhalation which may cause respiratory irritation[5][6]. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[3][4].
-
Wash hands thoroughly with soap and water after handling[2][4].
-
When transferring the chemical, do so carefully to avoid splashing[4].
Storage:
-
Keep containers tightly closed in an upright position to prevent leakage[1].
-
Store in a cool, dry, and well-ventilated area[7].
-
Segregate from incompatible materials such as acids, bases, and oxidizing agents[7].
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash the contaminated area with soap and water. Seek medical attention if irritation persists.[1][2][8] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention.[1][2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations[2][7].
-
Disposal Method : Dispose of the waste by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1]. All waste disposal must be conducted by a licensed contractor[7].
-
Container Disposal : Do not reuse empty containers. Dispose of them as unused product in accordance with regulations[2].
Chemical Spill Workflow
The following diagram outlines the procedural steps for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. biosynth.com [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. ohio.edu [ohio.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
